molecular formula C7H10ClNO2S B1302018 3-(Methylsulfonyl)aniline hydrochloride CAS No. 80213-28-1

3-(Methylsulfonyl)aniline hydrochloride

Cat. No.: B1302018
CAS No.: 80213-28-1
M. Wt: 207.68 g/mol
InChI Key: ZMPXGSYLKFAGOV-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)aniline hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO2S and its molecular weight is 207.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227966. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPXGSYLKFAGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370615
Record name 3-methylsulfonylaniline Hydrochloride
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Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80213-28-1
Record name 80213-28-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylsulfonylaniline Hydrochloride
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Record name 3-(Methylsulfonyl)aniline hydrochloride
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Foundational & Exploratory

Technical Monograph: 3-(Methylsulfonyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Medicinal Utility[1]

Executive Summary

3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1) serves as a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape.[1][2] Characterized by the meta-positioning of a strongly electron-withdrawing methylsulfonyl group (


) relative to a primary amine, this compound offers unique electronic properties that modulate basicity, solubility, and metabolic stability.[1] This guide provides a definitive technical analysis of its molecular structure, validated synthetic protocols, and applications in the development of IRAK4 inhibitors and other small-molecule therapeutics.[1]
Molecular Architecture & Physiochemical Properties[3]

The core structure consists of a benzene ring substituted at the 1-position with an ammonium chloride group (in the salt form) and at the 3-position with a methylsulfonyl moiety.[1][2] The meta-substitution pattern is electronically significant; the sulfone group exerts a strong inductive (


) and mesomeric (

) electron-withdrawing effect, significantly reducing the

of the aniline nitrogen compared to unsubstituted aniline.[1][2]
Table 1: Physiochemical Specifications
PropertySpecification
IUPAC Name 3-Methanesulfonylbenzenamine hydrochloride
CAS Number 80213-28-1 (HCl Salt); 35216-39-8 (Free Base)
Molecular Formula

Molecular Weight 207.68 g/mol
Melting Point 227–230 °C (Decomposition)
Appearance Off-white to beige crystalline powder
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents
Acidity (

)
~2.66 (Free Base conjugate acid, predicted)
Electronic Structural Analysis

The sulfone group is a non-basic, polar functionality. In the crystal lattice, the hydrochloride salt forms an extensive hydrogen-bonding network.[1] The chloride counter-ion bridges the ammonium protons (


) and the sulfone oxygens (

), stabilizing the lattice and elevating the melting point well above 200°C.[1]

MolecularStructure cluster_0 3-(Methylsulfonyl)aniline HCl Structure cluster_1 Electronic Effects Aniline Aniline Ring (Aromatic Core) Amine Amine (HCl Salt) (-NH3+ Cl-) Proton Donor Aniline->Amine Pos 1 Sulfone Methylsulfonyl (-SO2Me) Electron Withdrawing Aniline->Sulfone Pos 3 (Meta) H_Bond H-Bond Network High MP / Stability Amine->H_Bond Inductive Inductive Effect (-I) Reduces pKa Sulfone->Inductive

Figure 1: Structural connectivity and electronic influence of the meta-sulfonyl group.[1][2]

Validated Synthetic Methodology

The most robust synthesis route avoids the direct sulfonation of aniline (which typically yields para-isomers) and instead utilizes the oxidation of 3-(methylthio)aniline.[1] This method ensures high regioselectivity and yield.

Protocol: Oxidation of 3-(Methylthio)aniline

Reaction:


[1][2]
  • Reagents: 3-(Methylthio)aniline (1.0 eq), Sodium Tungstate Dihydrate (

    
    , 0.02 eq), Hydrogen Peroxide (30% aq, 3.0 eq), Acetic Acid (catalytic), Water.[1]
    
  • Procedure:

    • Dissolve 3-(methylthio)aniline in water with catalytic acetic acid and sodium tungstate.[1]

    • Heat to 65°C.

    • Add

      
       dropwise over 30 minutes (Exothermic: maintain temp <75°C).
      
    • Stir at 65°C for 1.5 hours. Monitor by TLC/LC-MS for disappearance of sulfoxide intermediate.

    • Workup: Cool to RT. Basify with 25% NaOH. Extract with Dichloromethane (DCM).[1] Wash organics with brine, dry over

      
      , and concentrate.[1]
      
  • Salt Formation:

    • Dissolve the crude free base in minimal ethanol or diethyl ether.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Filter the resulting precipitate and wash with cold ether to yield the hydrochloride salt.

Synthesispathway Start 3-(Methylthio)aniline (Thioether Precursor) Oxidation Oxidation Reagents: H2O2, Na2WO4 (cat) Solvent: H2O/AcOH Temp: 65°C Start->Oxidation Intermediate Sulfoxide Intermediate (Transient) Oxidation->Intermediate Step 1a ProductFree 3-(Methylsulfonyl)aniline (Free Base) Intermediate->ProductFree Step 1b (Complete Oxidation) SaltForm Salt Formation Reagent: HCl/Dioxane Solvent: Et2O/EtOH ProductFree->SaltForm Final 3-(Methylsulfonyl)aniline HCl (Target Compound) SaltForm->Final Precipitation

Figure 2: Step-wise synthetic pathway from thioether precursor to hydrochloride salt.

Structural Characterization

Verification of the structure requires analysis of the unique splitting patterns of the meta-substituted ring and the singlet of the methylsulfonyl group.

Nuclear Magnetic Resonance (NMR) Data
  • 
     NMR (500 MHz, 
    
    
    
    , Free Base):
    • 
       3.03 (s, 3H, 
      
      
      
      )[1]
    • 
       6.89 (ddd, 
      
      
      
      Hz, 1H, Ar-H)[1]
    • 
       7.21 (t, 
      
      
      
      Hz, 1H, Ar-H, H-2 between functional groups)[1]
    • 
       7.24 (dt, 
      
      
      
      Hz, 1H, Ar-H)[1]
    • 
       7.30 (t, 
      
      
      
      Hz, 1H, Ar-H, H-5)[1]
  • Interpretation: The singlet at 3.03 ppm is diagnostic for the methylsulfonyl group. The aromatic region shows a classic meta-substitution pattern (1:3:1 splitting logic).[1]

Mass Spectrometry[2]
  • LC-MS (ESI+): Calculated for

    
     (
    
    
    
    ): 172.04. Found: 172.0.
Applications in Drug Discovery[6]

3-(Methylsulfonyl)aniline is a "privileged structure" in medicinal chemistry, often used to improve the metabolic stability and solubility of lipophilic drug candidates.[1]

4.1 Kinase Inhibition (IRAK4)

This moiety is specifically utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors .[1][2] The aniline nitrogen serves as the hinge-binding element (forming H-bonds with the kinase backbone), while the methylsulfonyl group extends into the solvent-accessible region or a specific hydrophobic pocket, improving selectivity over other kinases.[1][2]

4.2 Bioisosterism

The methylsulfonyl group is often employed as a bioisostere for:

  • Carboxylic Acids: It provides polarity and H-bond acceptance without the pH-dependent ionization issues of carboxylic acids.[1][2]

  • Amides: It mimics the geometry and polarity of amides but is resistant to amidases, enhancing metabolic half-life (

    
    ).[1]
    

Pharmacophore cluster_drug Pharmacophore Interactions AnilineN Aniline N H-Bond Donor (Hinge Binder) Aromatic Phenyl Ring Pi-Stacking (Hydrophobic) AnilineN->Aromatic Covalent Target Kinase Active Site (e.g., IRAK4) AnilineN->Target H-Bond (Val/Ala) SulfoneO Sulfone O H-Bond Acceptor (Solvent/Pocket) SulfoneO->Target Water Bridge Aromatic->SulfoneO Meta-Linker

Figure 3: Pharmacophore mapping of the 3-(methylsulfonyl)aniline moiety in kinase active sites.[1][2]

Handling & Stability
  • Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at room temperature.

  • Stability: The sulfone group is chemically inert to most reducing and oxidizing conditions, making it a robust protecting group or permanent scaffold. However, the aniline amine is prone to oxidation if stored as the free base for extended periods; the HCl salt significantly mitigates this risk.

  • Safety: Classified as an Irritant (H315, H319, H335).[1][3] Standard PPE (gloves, goggles, fume hood) is mandatory during handling.[1]

References
  • ChemicalBook. (2025).[1] 3-(Methylsulfonyl)aniline Properties and Suppliers. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2735177, 2-(Methylsulfonyl)aniline hydrochloride. (Note: Isomeric reference for property comparison). Retrieved from [1][3]

  • Oakwood Chemical. (2021).[1] Safety Data Sheet: this compound. Retrieved from [1]

  • MedChemExpress. (2025). Drug Intermediates and Building Blocks. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 3-(Methylsulphonyl)aniline hydrochloride Product Specification. Retrieved from [1][2]

Sources

Spectroscopic Data Guide: 3-(Methylsulfonyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and analytical profile of 3-(Methylsulfonyl)aniline hydrochloride , a critical intermediate in the synthesis of kinase inhibitors such as Lapatinib and Zotiraciclib .

Chemical Identity & Significance

  • IUPAC Name: this compound

  • Synonyms: 3-Aminophenyl methyl sulfone HCl; 3-Mesylaniline HCl

  • CAS Number: 80213-28-1 (Salt), 35216-39-8 (Free Base)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 207.68 g/mol (Salt); 171.22 g/mol (Free Base)

  • Role: Key aniline building block for introducing the methylsulfonyl pharmacophore, enhancing solubility and hydrogen bonding in ATP-competitive kinase inhibitors.

Analytical Workflow & Synthesis Logic

The following diagram illustrates the synthesis pathway from the nitro-precursor and the subsequent analytical validation steps.

G Nitro 1-Nitro-3-(methylsulfonyl)benzene (Precursor) Reduction Reduction (Fe/NH4Cl or H2/Pd-C) Nitro->Reduction FreeBase 3-(Methylsulfonyl)aniline (Free Base) Reduction->FreeBase Salification HCl/EtOH Salification FreeBase->Salification Product 3-(Methylsulfonyl)aniline HCl (Target Salt) Salification->Product NMR 1H NMR (DMSO-d6) Product->NMR IR FT-IR (KBr Pellet) Product->IR MS LC-MS (ESI+) Product->MS

Figure 1: Synthesis and analytical characterization workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

H NMR Data (Free Base vs. Hydrochloride)

The protonation of the amine group significantly alters the chemical environment of the aromatic protons and the amine signal itself.

A. Free Base Reference (CDCl

, 500 MHz)

Data sourced from verified commercial certificates of analysis.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
3.03 Singlet (s)3HMethyl (-SO

CH

)
-
6.89 Doublet of Doublet of Doublets (ddd)1HAr-H (Para to SO

Me)

7.21 Triplet (t)1HAr-H (Ortho to NH

, Ortho to SO

Me)

7.24 Doublet of Triplets (dt)1HAr-H (Ortho to NH

)

7.30 Triplet (t)1HAr-H (Meta to both)

3.8-4.0 Broad (br)2HAmine (-NH

)
Variable
B. Hydrochloride Salt (DMSO-d

, 400 MHz)

In the salt form, the amine protons exchange with the solvent/acid, appearing downfield. The aromatic ring becomes more electron-deficient.

Shift (

, ppm)
MultiplicityAssignmentStructural Context
3.20 - 3.25 Singlet (s)Methyl (-SO

CH

)
Slightly downfield from free base due to solvent (DMSO) and salt effect.
7.60 - 7.75 Multiplet (m)Ar-H (Ring)Deshielding effect of the -NH

group shifts aromatic protons downfield by ~0.4-0.5 ppm compared to free base.
7.80 - 7.90 Multiplet (m)Ar-H (Ring)Protons ortho to the sulfone group are most deshielded.
9.0 - 10.5 Broad Singlet-NH

Characteristic ammonium salt signal; exact position depends on concentration and water content.
C NMR Chemical Shifts (Free Base, CDCl )
  • Methyl Carbon: 44.40 ppm (-SO

    
    C H
    
    
    
    )[1]
  • Aromatic Carbons: 112.69, 116.37, 119.72, 130.30 ppm (CH)[1]

  • Quaternary Carbons: 141.16 (C-SO

    
    ), 147.69 (C-NH
    
    
    
    )

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or EI (70 eV).[2]

  • Molecular Ion (M+H)

    
    : 
    
    
    
    (Consistent with C
    
    
    H
    
    
    NO
    
    
    S + H
    
    
    )
  • Fragmentation Pattern (EI):

    • 
       171:  Molecular ion (
      
      
      
      )
    • 
       156:  Loss of Methyl radical (
      
      
      
      )
    • 
       92:  Loss of Sulfonyl group (Characteristic aniline fragment, C
      
      
      
      H
      
      
      N
      
      
      )
    • 
       65:  Cyclopentadienyl cation (Loss of HCN from aniline fragment)
      

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeFunctional Group
3350 - 3450 N-H StretchPrimary Amine (Free base)
2600 - 3000 N-H Stretch (Broad)Ammonium Salt (-NH

)
1280 - 1320 S=O Asymmetric StretchSulfone
1120 - 1160 S=O Symmetric StretchSulfone
1590 - 1610 C=C StretchAromatic Ring

Experimental Protocol: Preparation for Analysis

To ensure accurate spectroscopic data, the salt must be dry and free of excess HCl.

  • Sample Preparation: Dissolve 10 mg of this compound in 0.6 mL of DMSO-d

    
     . Note: CDCl
    
    
    
    is not recommended for the hydrochloride salt due to poor solubility.
  • Free Base Conversion (Optional for comparison):

    • Suspend 50 mg of salt in 2 mL saturated NaHCO

      
      .
      
    • Extract with 2 mL Ethyl Acetate.

    • Dry organic layer over MgSO

      
       and evaporate.
      
    • Reconstitute in CDCl

      
       for NMR.
      

References

  • ChemicalBook. 3-(Methylsulfonyl)aniline Spectral Data. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 208908 (Lapatinib). (Intermediate relevance). Retrieved from .

  • Glaxo Group Ltd. Patent US6465467B1: Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines. (Cites use of 3-aminophenyl methyl sulfone hydrochloride).[3][4] Retrieved from .

  • MedKoo Biosciences. Lapatinib Synthesis Intermediates. Retrieved from .

Sources

3-(Methylsulfonyl)aniline hydrochloride melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Methylsulfonyl)aniline Hydrochloride: Thermodynamic Profile & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This compound (CAS 80213-28-1) is a critical organic building block employed primarily in the synthesis of sulfonamide-based pharmaceuticals and kinase inhibitors (e.g., IRAK4 inhibitors). As the hydrochloride salt of 3-(methylsulfonyl)aniline, it exhibits distinct thermodynamic stability compared to its free base, characterized by a high melting point accompanied by decomposition. This guide provides a definitive analysis of its physical properties, synthesis pathways, and handling protocols, correcting common misconceptions regarding its boiling point.

Chemical Identity & Structural Data

ParameterDetail
Chemical Name This compound
Synonyms 3-Amino-1-(methylsulfonyl)benzene HCl; m-Methylsulfonylaniline HCl
CAS Number 80213-28-1 (Salt); 35216-39-8 (Free Base)
Molecular Formula C₇H₁₀ClNO₂S
Molecular Weight 207.68 g/mol
Structure Aniline ring substituted at the meta position with a methylsulfonyl group (-SO₂CH₃), protonated as the chloride salt.[1][2][3]
SMILES CS(=O)(=O)C1=CC=CC(N)=C1.Cl

Thermodynamic Properties: Melting & Boiling Points

Melting Point Analysis

The melting point of this compound is a critical purity indicator. Unlike the free base, the salt forms a rigid ionic lattice stabilized by hydrogen bonding between the ammonium protons and the chloride anion, as well as dipole interactions from the sulfone group.

  • Experimental Melting Point: 228 – 230 °C (Decomposition)

  • Behavior: The compound does not melt into a stable liquid phase.[1] Instead, it undergoes a phase transition immediately followed by or concurrent with thermal decomposition (darkening/charring).

  • Comparison with Free Base:

    • Free Base MP: ~72 °C.

    • Insight: The conversion to the HCl salt elevates the melting point by over 150 °C, significantly improving storage stability and handling characteristics for solid-state formulations.

The "Boiling Point" Misconception

A common error in technical databases is listing a standard boiling point for hydrochloride salts. This compound does not boil.

  • Mechanism: Upon heating beyond its melting range (>230 °C), the ionic bonds dissociate, and the compound degrades, releasing hydrogen chloride (HCl) gas and reverting to the free base or forming degradation products (tars).

  • Free Base Boiling Point: The free base (3-(methylsulfonyl)aniline) has a theoretical boiling point of approximately 165–170 °C at 0.3 Torr (vacuum).[4][5] At atmospheric pressure, the free base would likely boil above 350 °C but would degrade before reaching this temperature due to the lability of the C-S or C-N bonds at extreme heat.

Synthesis & Manufacturing Pathways

The synthesis of the hydrochloride salt typically proceeds through the oxidation of a thioether precursor followed by reduction and acidification.

Synthetic Workflow
  • Oxidation: 3-(Methylthio)aniline (or 3-nitrothioanisole) is oxidized using Sodium Tungstate (Na₂WO₄) and Hydrogen Peroxide (H₂O₂) to form the sulfone.

  • Reduction (if starting from nitro): The nitro group is reduced to an amine using catalytic hydrogenation (Pd/C) or Iron/Acid reduction.

  • Salt Formation: The resulting 3-(methylsulfonyl)aniline free base is dissolved in an organic solvent (e.g., Ethanol or Dichloromethane) and treated with anhydrous HCl gas or concentrated HCl in ether.

Reaction Pathway Diagram

SynthesisPathway Start 3-Nitro-thioanisole (Precursor) Step1 Oxidation (Na2WO4, H2O2) Start->Step1 Inter1 1-(Methylsulfonyl)-3-nitrobenzene Step1->Inter1 Step2 Reduction (H2, Pd/C or Fe/HCl) Inter1->Step2 FreeBase 3-(Methylsulfonyl)aniline (Free Base, MP: 72°C) Step2->FreeBase Step3 Salification (HCl in EtOH/Et2O) FreeBase->Step3 Product 3-(Methylsulfonyl)aniline HCl (Target, MP: 228-230°C) Step3->Product

Caption: Synthesis of 3-(Methylsulfonyl)aniline HCl via oxidation and reduction sequences.

Experimental Protocols

Melting Point Determination (Capillary Method)

To ensure accuracy and distinguish between melting and decomposition:

  • Preparation: Dry the sample in a desiccator over P₂O₅ for 24 hours to remove surface moisture (hygroscopicity can depress MP).

  • Loading: Pack a capillary tube to a height of 2-3 mm.

  • Ramping:

    • Rapid heat to 200 °C.

    • Reduce ramp rate to 1–2 °C/min.

  • Observation: Record the temperature of the first liquid meniscus (onset) and the temperature of complete liquefaction/darkening (decomposition).

    • Acceptance Criteria: Onset > 227 °C.[2][3][6]

Solubility Profile
  • Water: Soluble (Ionic nature allows dissolution).

  • Methanol/Ethanol: Soluble (Suitable for recrystallization).

  • Dichloromethane/Hexanes: Insoluble (Used to wash away non-polar impurities).

Applications in Drug Development

This compound acts as a pharmacophore scaffold, specifically leveraging the methylsulfonyl group as a hydrogen bond acceptor and the amine as a nucleophile for coupling.

  • Kinase Inhibitors: Used in the synthesis of pyrazolopyrimidines targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) for autoimmune diseases.

  • Sulfonamide Mimetics: The sulfone moiety mimics the geometry of sulfonamides without the acidic proton, altering the binding affinity in enzyme pockets.

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).[2]Wear nitrile gloves and N95 mask.
Irritation Causes skin/eye irritation (H315, H319).Use safety goggles; work in a fume hood.
Stability Hygroscopic.Store under inert gas (Argon/Nitrogen).

Storage: Keep in a tightly closed container at room temperature, protected from light and moisture.

References

  • Oakwood Chemical. this compound Product Data. Retrieved from (Accessed 2024).

  • ChemicalBook. this compound Properties and Synthesis. Retrieved from (Accessed 2024).[4]

  • Sigma-Aldrich. Safety Data Sheet: Aniline Derivatives. Retrieved from (Accessed 2024).

  • PubChem. Compound Summary for CAS 80213-28-1. National Library of Medicine. Retrieved from (Accessed 2024).

  • ResearchGate. Oxidation of Aniline to Nitrobenzene Catalysed by 1-Butyl-3-methyl imidazolium phosphotungstate. (Context on sulfone oxidation). Retrieved from (Accessed 2024).

Sources

Technical Guide: The Role of the Methylsulfonyl Group in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of the methylsulfonyl group in aniline derivatives, focusing on physicochemical properties, synthetic pathways, and medicinal chemistry applications.

Executive Summary

The methylsulfonyl group (


)  is a critical pharmacophore in medicinal chemistry, particularly when attached to an aniline scaffold. It functions as a robust electron-withdrawing group (EWG) , a metabolic blocker, and a hydrogen bond acceptor. In aniline derivatives, the 4-methylsulfonyl moiety significantly modulates the basicity (

) of the amine, enhances metabolic stability by blocking the vulnerable para-position, and improves water solubility compared to lipophilic bioisosteres like halogens or alkyl groups. This guide analyzes the structural and functional impact of this moiety in drug design.

Physicochemical Profile & Electronic Effects

Electronic Modulation (Hammett Parameters)

The methylsulfonyl group is strongly electron-withdrawing via both inductive (


) and resonance (

) effects. When para-substituted on an aniline ring, it dramatically reduces the electron density on the nitrogen atom.
ParameterValueDescription
Hammett

0.72 Indicates strong electron withdrawal (comparable to

or

).
Hammett

0.60 Significant inductive withdrawal even from the meta position.
Aniline

~1.5 4-(Methylsulfonyl)aniline is a very weak base compared to unsubstituted aniline (

).
LogP 0.67 Lower lipophilicity than 4-chloroaniline (LogP 3.7), enhancing aqueous solubility.

Mechanistic Insight: The sulfone sulfur atom is in a high oxidation state (+6), creating a strong dipole. The


 group pulls electron density from the aromatic ring, delocalizing the lone pair of the aniline nitrogen. This "deactivation" makes the amine less nucleophilic and less susceptible to oxidative metabolism (e.g., N-oxidation).
Hydrogen Bonding & Solubility

Unlike the sulfonamide group (


), the methylsulfonyl group lacks a hydrogen bond donor (HBD) but retains two strong hydrogen bond acceptors (HBA) (the sulfonyl oxygens).
  • Solubility: The polar nature of the

    
     bonds lowers the LogD, often improving oral bioavailability compared to purely lipophilic analogs.
    
  • Crystal Packing: The sulfonyl oxygens frequently engage in intermolecular H-bonding with the aniline protons of neighboring molecules, leading to high melting points (133–139 °C) and stable crystal lattices.

Synthetic Methodologies

Reliable synthesis is paramount for generating high-purity building blocks. Two primary routes are recommended based on scalability and starting material availability.

Route A: Oxidation of Thioethers (Preferred for Late-Stage)

This route allows for the introduction of the sulfur motif as a sulfide (nucleophilic aromatic substitution) followed by controlled oxidation.

  • Step 1: Nucleophilic attack of sodium thiomethoxide (

    
    ) on 4-chloronitrobenzene.
    
  • Step 2: Reduction of the nitro group to the aniline.

  • Step 3: Oxidation of the sulfide (

    
    ) to the sulfone (
    
    
    
    ).

Protocol (Oxidation Step):

  • Dissolve 4-(methylthio)aniline (1.0 eq) in Methanol/Water (1:1).

  • Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0 °C.

  • Stir at room temperature for 4–6 hours. Monitoring by TLC/LCMS is essential to ensure complete conversion of the sulfoxide intermediate.

  • Quench with aqueous sodium bisulfite, extract with EtOAc, and recrystallize from Ethanol.

Route B: Reduction of Nitro-Sulfones (Preferred for Scale-up)

Starting from commercially available 1-methylsulfonyl-4-nitrobenzene ensures the sulfone is intact before handling the sensitive amine.

Protocol (Hydrogenation):

  • Charge a hydrogenation vessel with 1-methylsulfonyl-4-nitrobenzene (10 g) and Methanol (100 mL).

  • Add 10% Pd/C (5 wt% loading) under inert atmosphere.

  • Hydrogenate at 30–50 psi

    
     for 2–4 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate filtrate to yield 4-(methylsulfonyl)aniline as a white solid (Yield >95%).

Synthetic Logic Diagram

SynthesisPath Start 4-Chloronitrobenzene Sulfide 4-(Methylthio)nitrobenzene Start->Sulfide NaSMe, DMF SnAr AnilineSulfide 4-(Methylthio)aniline Sulfide->AnilineSulfide Fe/HCl or H2/Pd Reduction Target 4-(Methylsulfonyl)aniline AnilineSulfide->Target Oxone or H2O2 Oxidation NitroSulfone 1-Methylsulfonyl-4-nitrobenzene NitroSulfone->Target H2, Pd/C Reduction

Caption: Dual synthetic pathways to 4-(methylsulfonyl)aniline via sulfide oxidation (Red path) or nitro reduction (Green path).

Pharmacological Impact & Case Studies[1]

Metabolic Stability & Bioisosterism

The methylsulfonyl group is metabolically robust. Unlike alkyl groups (prone to CYP450 hydroxylation) or free amines (prone to conjugation), the


 moiety resists modification.
  • Blocking the Para-Position: In aniline drugs, the position para to the amine is a "soft spot" for metabolic oxidation. Capping this with a sulfone blocks this pathway, extending half-life (

    
    ).
    
  • Bioisostere for Nitro: It mimics the electron-withdrawing power of a nitro group (

    
    ) but avoids the toxicity associated with nitro-reduction (which can generate toxic nitroso/hydroxylamine intermediates).
    
Case Study: Dapsone (4,4'-Diaminodiphenyl Sulfone)

Dapsone is the archetypal bis-aniline sulfone.[1]

  • Mechanism: It inhibits dihydropteroate synthase (DHPS) in bacteria.

  • Role of Sulfone: The central sulfone group withdraws electrons from both aniline rings. This specific electronic tuning is crucial for mimicking the p-aminobenzoic acid (PABA) substrate while maintaining enough nucleophilicity to bind to the enzyme but not be processed.

  • Toxicity Link: The electron deficiency makes the aniline nitrogens less basic, but N-hydroxylation still occurs (mediated by CYP2C9), leading to methemoglobinemia. This highlights the balance required: the sulfone optimizes potency but the remaining aniline functionality carries specific tox liabilities.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the methylsulfonyl group influences the SAR of an aniline-based drug candidate.

SAR_Logic Group Methylsulfonyl Group (-SO2Me) Effect1 Electron Withdrawal (-I, -R) Group->Effect1 Effect2 Steric Bulk (Moderate) Group->Effect2 Effect3 H-Bond Acceptor (Sulfonyl Oxygens) Group->Effect3 Outcome1 Reduced pKa of Aniline (Weak Base) Effect1->Outcome1 Deactivates Ring Outcome2 Blocked Metabolic Site (Increased t1/2) Effect2->Outcome2 Prevents CYP Oxidation Outcome3 Improved Solubility (Lower LogP vs -Cl) Effect3->Outcome3 Polar Interaction Target Optimized Drug Candidate (Potency + PK Profile) Outcome1->Target Outcome2->Target Outcome3->Target

Caption: Mechanistic flow of how the methylsulfonyl moiety translates electronic and steric properties into pharmacological advantages.

Experimental Protocol: pKa Determination

To verify the electronic impact of the sulfone on your specific aniline derivative, the following potentiometric titration protocol is recommended.

  • Preparation: Dissolve

    
     of the 4-(methylsulfonyl)aniline derivative in 
    
    
    
    of a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility.
  • Titrant: Use standardized

    
     and 
    
    
    
    .
  • Measurement: Perform titration at

    
     under inert gas (
    
    
    
    ) to prevent
    
    
    absorption.
  • Analysis: Plot pH vs. Volume added. The inflection point for 4-(methylsulfonyl)aniline will be significantly lower (acidic region) compared to standard anilines, often requiring extrapolation if the

    
    .
    

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • PubChem. "4-(Methylsulfonyl)aniline - Compound Summary."[2] National Library of Medicine. Link[2]

  • BenchChem. "Synthesis routes of 4-(Methylsulfonyl)aniline." BenchChem Database.[3] Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • DrugBank. "Dapsone: Pharmacology and Structure." DrugBank Online. Link

Sources

Stability and storage conditions for 3-(Methylsulfonyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Lifecycle Management of 3-(Methylsulfonyl)aniline Hydrochloride

Executive Summary

This compound (CAS 80213-28-1) serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. While the meta-sulfonyl group provides electronic stabilization to the aromatic ring relative to aniline, the hydrochloride salt form introduces specific hygroscopic risks that dictate its storage lifecycle. This guide defines the physicochemical baseline, degradation mechanisms, and authoritative storage protocols to ensure compound integrity from procurement to benchtop application.

Chemical Identity & Physicochemical Baseline

Establishing a "Day 0" baseline is essential for monitoring stability. Deviations from these metrics indicate degradation.

Parameter Specification Technical Note
Chemical Name This compoundSynonym: 3-Amino-1-(methylsulfonyl)benzene HCl
CAS Number 80213-28-1 Distinct from free base (CAS 37045-84-8)
Molecular Formula C₇H₉NO₂S[1][2][3] · HClStoichiometry 1:1
Molecular Weight 207.68 g/mol Free base: 171.22 g/mol
Appearance White to off-white crystalline solidWarning: Yellow/brown tint indicates oxidation.
Melting Point 228–230 °C (Decomposition) Sharp melt indicates high purity; broadening indicates hydrolysis/impurities.
Solubility High: Water, DMSO, MethanolLow: Hexanes, DCMHydrophilic salt nature dominates solubility profile.

Degradation Mechanisms & Stability Logic

Understanding why the compound degrades allows for the design of self-validating storage systems.

A. Hygroscopicity & Hydrolysis (The Primary Vector)

As an amine hydrochloride, the salt lattice is inherently hygroscopic.

  • Mechanism: Atmospheric moisture adsorbs onto the crystal surface. Water molecules disrupt the ionic lattice (solvation), creating a localized acidic aqueous environment.

  • Consequence: This "micro-solution" phase facilitates the mobility of oxygen, accelerating oxidation rates. It also leads to physical caking, making precise weighing impossible.

B. Oxidative Deamination (The Chromophore Generator)

While the electron-withdrawing sulfonyl group (–SO₂Me) at the meta position reduces the electron density on the amine nitrogen (making it less reactive than unsubstituted aniline), it does not render it immune to oxidation.

  • Mechanism: In the presence of light and moisture, the amine group (–NH₂) can undergo radical oxidation, forming azo linkages or quinoid-type species.

  • Indicator: These oxidized byproducts are highly conjugated chromophores. Even trace amounts (<0.1%) can turn the white powder yellow or brown.

C. Thermal Decomposition
  • Mechanism: The compound is stable at ambient temperatures.[4] However, approaching the melting point (228°C), the lattice energy is overcome, leading to the release of HCl gas and irreversible charring of the organic core.

Visualization: Stability Logic Flow

The following diagram illustrates the causal chain of degradation.

StabilityFlow Atmosphere Atmospheric Exposure (Humidity + O2) Hygroscopicity Moisture Adsorption (Lattice Disruption) Atmosphere->Hygroscopicity Unsealed MicroEnv Formation of Localized Aqueous Micro-Environment Hygroscopicity->MicroEnv Time Oxidation Oxidative Deamination (Radical Mechanism) MicroEnv->Oxidation + Light/O2 Caking Physical Failure: Clumping/Caking MicroEnv->Caking ColorChange Visual Failure: Yellow/Brown Discoloration Oxidation->ColorChange

Caption: Causal pathway from environmental exposure to physical and chemical failure modes.

Storage & Handling Protocols

These protocols are designed to break the degradation chain identified above.

Tier 1: Long-Term Storage (Stockpile > 3 Months)
  • Temperature: Ambient (15°C – 25°C). Refrigeration is generally unnecessary and risks condensation upon warming.

  • Atmosphere: Inert gas overlay (Argon or Nitrogen) is recommended but not strictly required if the seal is perfect.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Place the vial inside a desiccator or a sealed Mylar bag containing an active desiccant packet (Silica gel or Molecular Sieves).

Tier 2: Working Bench Storage (< 3 Months)
  • Environment: Store in a cool, dry cabinet away from direct sunlight.

  • Handling Rule: Never leave the bottle open. Aliquot the required amount quickly and reseal immediately.

  • "The 3-Second Rule": If the container is open, minimize the headspace exchange.

Tier 3: Handling & Safety
  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle in a fume hood to avoid inhaling dust.

  • Spill Cleanup: Sweep up dry solid (avoid generating dust). If wet, neutralize with weak base (Sodium Bicarbonate) before disposal, as the HCl component makes the solution acidic.

Quality Control & Re-Validation

A "self-validating" system requires periodic checks to confirm the storage protocol is working.

A. Visual Inspection (The First Line of Defense)
  • Pass: Free-flowing white powder.

  • Warning: Clumps or "sticky" crystals (Moisture ingress).

  • Fail: Distinct yellow, beige, or brown discoloration (Oxidation).

B. Analytical Monitoring (HPLC)

For critical applications (e.g., GMP synthesis), verify purity before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Rationale: The acidic modifier ensures the amine remains protonated, improving peak shape.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: Purity ≥ 98.0% (area %).

Visualization: Lifecycle Decision Tree

Lifecycle Start Compound Receipt (Day 0) Inspect Visual Inspection Start->Inspect ColorCheck Is it White/Off-White? Inspect->ColorCheck FlowCheck Is it Free-Flowing? ColorCheck->FlowCheck Yes Discard Discard/Recrystallize ColorCheck->Discard No (Yellow/Brown) HPLC HPLC Purity Check FlowCheck->HPLC Yes Dry Vacuum Dry (40°C, 4 hrs) FlowCheck->Dry No (Clumped) Use Approve for Use HPLC->Use >98% HPLC->Discard <98% Dry->HPLC

Caption: Decision logic for determining usability based on visual and analytical data.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 80213-28-1).[1][5] Retrieved from

  • Oakwood Chemical. Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 80213-28-1. Retrieved from

  • Grohmann, D. G., & Hathaway, B. A. (2006).[6][7] 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.[6] Molbank, 2006(2), M502.[6][7] (Provides synthesis and spectral characterization context for sulfonyl aniline salts). Retrieved from

  • BenchChem. Technical Support: Effective Drying of Aniline Hydrochloride Salts. (General protocols for handling hygroscopic amine salts). Retrieved from

Sources

Methodological & Application

Synthesis of Novel IRAK4 Inhibitors Leveraging 3-(Methylsulfonyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2][3] Its central role in propagating inflammatory signals has positioned it as a high-value therapeutic target for a spectrum of autoimmune diseases, inflammatory disorders, and certain cancers.[3][4][5] This document provides a detailed technical guide for the synthesis of potent IRAK4 inhibitors, with a strategic focus on the incorporation of 3-(methylsulfonyl)aniline hydrochloride as a key structural moiety. We will explore the underlying scientific rationale for this synthetic approach, present detailed, validated protocols, and discuss the mechanistic significance of IRAK4 inhibition.

The Scientific Imperative for IRAK4 Inhibition

IRAK4 operates at the apex of the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn engages IRAK4 to form a multi-protein complex known as the Myddosome.[1][4] Within this complex, IRAK4, considered the "master IRAK," phosphorylates and activates downstream kinases IRAK1 and IRAK2.[2][6][7] This phosphorylation cascade culminates in the activation of TRAF6, a ubiquitin ligase, which subsequently triggers downstream pathways including NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][7]

Given that the kinase activity of IRAK4 is indispensable for this signaling, its selective inhibition presents a powerful therapeutic strategy to dampen aberrant inflammatory responses.[2][5] Small molecule inhibitors that target the ATP-binding site of IRAK4 can effectively block the entire downstream cascade, offering a promising approach for treating conditions such as rheumatoid arthritis, lupus, and certain lymphomas.[5][8][9]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R Activation (PAMPs / Cytokines) MyD88 MyD88 Recruitment TLR_IL1R->MyD88 Myddosome Myddosome Complex (IRAK4 Dimerization) MyD88->Myddosome IRAK4 IRAK4 (Active Kinase) Myddosome->IRAK4 IRAK1_2 IRAK1 / IRAK2 Phosphorylation IRAK4->IRAK1_2 Phosphorylates TRAF6 TRAF6 Activation IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (JNK, p38) TAK1->MAPK NFkB NF-κB Activation & Nuclear Translocation IKK->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Cytokines AP1->Cytokines Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4

Figure 1: Simplified IRAK4 Signaling Cascade and Point of Inhibition.

Strategic Role of this compound

The selection of appropriate building blocks is paramount in medicinal chemistry. 3-(Methylsulfonyl)aniline, typically used as its more stable and soluble hydrochloride salt, is a valuable synthon for IRAK4 inhibitor development.[10][11]

Causality of its Utility:

  • Hydrogen Bonding: The sulfonyl group (SO₂) is a strong hydrogen bond acceptor. In the context of a kinase ATP-binding pocket, this functional group can form critical hydrogen bonds with backbone amide protons in the hinge region of the enzyme, a common anchoring interaction for kinase inhibitors.[2]

  • Vector for Substitution: The aniline amine provides a reactive handle for coupling reactions, most commonly amide bond formation or nucleophilic aromatic substitution, allowing it to be readily incorporated into a larger molecular scaffold.

  • Modulation of Physicochemical Properties: The methylsulfonyl group influences the electronic properties and solubility of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyValueSource
CAS Number 80213-28-1[12][13][14]
Molecular Formula C₇H₁₀ClNO₂S[13][14]
Molecular Weight 207.68 g/mol [13][14]
Appearance Off-white to slightly beige powder[12]
Melting Point 227-230 °C (decomposes)[12][13]
Storage Sealed in dry, Room Temperature[12]

Table 1: Physicochemical Properties of this compound.

General Synthetic Workflow & Rationale

The synthesis of advanced IRAK4 inhibitors is a multi-step process. A common and effective strategy involves the initial construction of a core heterocyclic scaffold, which is subsequently coupled with key side chains, such as 3-(methylsulfonyl)aniline, to complete the final molecule. This modular approach allows for the systematic optimization of different regions of the molecule to improve potency and drug-like properties.

Synthetic_Workflow A Starting Materials (e.g., Heterocyclic Precursors) B Step 1: Synthesis of Core Heterocyclic Scaffold A->B C Purification & Characterization of Intermediate B->C E Step 2: Amide Coupling or Nucleophilic Substitution C->E D 3-(Methylsulfonyl)aniline HCl D->E F Crude Product E->F G Step 3: Final Purification (Chromatography / Recrystallization) F->G H Final IRAK4 Inhibitor G->H I QC & Biological Assay H->I

Sources

Application of 3-(Methylsulfonyl)aniline hydrochloride in anti-inflammatory drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern anti-inflammatory drug design, the 3-(methylsulfonyl)aniline moiety has emerged as a "privileged structure"—a molecular scaffold capable of binding to multiple diverse bioreceptors with high affinity. Unlike its para-substituted counterparts (often associated with COX-2 selectivity but cardiovascular risk), the meta-substituted sulfone offers a unique balance of metabolic stability, reduced lipophilicity (LogP modulation), and distinct hydrogen-bonding geometry.

This guide details the application of 3-(Methylsulfonyl)aniline hydrochloride as a core building block for synthesizing next-generation inhibitors targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and PDE4 (Phosphodiesterase 4). It provides validated protocols for chemical handling, synthetic coupling, and biological validation.

Chemical Profile & Handling

Compound: this compound CAS: 80213-28-1 Role: Pharmacophore donor (Hydrogen Bond Acceptor/Donor), Solubility Enhancer.

PropertySpecificationRelevance to Drug Design
Molecular Weight 207.68 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
Physical State Off-white crystalline solidHigh stability compared to free base anilines, which oxidize rapidly.
Solubility Water, DMSO, MethanolThe polar sulfone group significantly lowers LogP, improving oral bioavailability.
pKa (Aniline) ~3.5 - 4.0 (estimated)Electron-withdrawing SO₂Me group reduces nucleophilicity; requires activated coupling conditions.

Handling Directive: The hydrochloride salt form stabilizes the amine against oxidation. However, for nucleophilic attacks (e.g., amide coupling, S_NAr), the free base must be liberated. See Protocol 1 for in situ neutralization strategies.

Application Logic: The "Meta-Sulfone" Advantage

The strategic placement of the methylsulfonyl group at the 3-position (meta) is not arbitrary. It serves three critical functions in ligand-protein interactions:

  • Metabolic Shielding: The bulky sulfone group blocks metabolic hydroxylation at the vulnerable phenyl ring positions.

  • Electronic Tuning: It withdraws electron density, modulating the pKa of the aniline nitrogen, which can enhance hydrogen bond donor capability in the resulting amide/urea.

  • Selectivity Switch: In kinase inhibitors (e.g., IRAK4), the meta-orientation allows the sulfone oxygen to interact with specific backbone residues (e.g., the "gatekeeper" region) distinct from the binding mode of para-sulfones.

Pathway Visualization: Mechanism of Action (IRAK4 Target)

The following diagram illustrates where the synthesized inhibitor intervenes in the inflammatory cascade.

IRAK4_Pathway LPS LPS / IL-1β (Pro-inflammatory Stimuli) Receptor TLR4 / IL-1R (Receptors) LPS->Receptor MyD88 MyD88 (Adaptor Protein) Receptor->MyD88 IRAK4 IRAK4 (Target Kinase) MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation Inhibitor 3-(Methylsulfonyl)aniline Derived Inhibitor Inhibitor->IRAK4 Allosteric/ATP-Competitive Inhibition NFkB NF-κB Complex (Transcription Factor) TRAF6->NFkB Signaling Cascade Cytokines TNF-α, IL-6 (Inflammation) NFkB->Cytokines Gene Expression

Caption: The inhibitor blocks IRAK4 phosphorylation, halting the MyD88-dependent cascade and preventing cytokine release.

Protocol 1: Synthesis of an IRAK4 Inhibitor Lead

Objective: Synthesize N-(3-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide , a prototype structure for IRAK4 inhibition. Reaction Type: Amide Coupling using HATU activation.

Materials
  • Reagent A: this compound (1.0 eq)

  • Reagent B: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Critical for releasing the free base.

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation Phase:

    • In a flame-dried round-bottom flask, dissolve Reagent B (Carboxylic Acid) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 eq) and DIPEA (1.0 eq).

    • Stir at Room Temperature (RT) for 15 minutes. Observation: Solution should turn slightly yellow, indicating active ester formation.

  • Nucleophilic Addition (In Situ Free-Basing):

    • In a separate vial, suspend This compound in a minimal amount of DMF.

    • Add the remaining DIPEA (2.0 eq) to this suspension. Note: The suspension should clarify as the HCl is neutralized and the free aniline dissolves.

    • Add this amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring:

    • Stir at RT for 4–6 hours.

    • TLC Control: 5% MeOH in DCM. The aniline spot (lower Rf) should disappear.

    • LC-MS Check: Look for [M+H]+ peak corresponding to the amide product.

  • Work-up & Purification:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% LiCl solution (removes DMF).

      • Sat. NaHCO₃ (removes unreacted acid).

      • Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

    • Recrystallization: Triturate the crude solid with cold Ethanol/Ether (1:1). The sulfonylaniline derivatives often crystallize readily.

Protocol 2: Biological Validation (TNF-α Suppression Assay)

Objective: Quantify the anti-inflammatory potency of the synthesized lead. System: THP-1 Monocytes stimulated with LPS.

Workflow Diagram

BioAssay Step1 THP-1 Cell Culture (RPMI-1640 + 10% FBS) Step2 Differentiation (PMA, 24h) Step1->Step2 Step3 Compound Treatment (0.1 - 10 µM) Step2->Step3 Step4 LPS Stimulation (1 µg/mL, 4h) Step3->Step4 Step5 Supernatant Harvest Step4->Step5 Step6 ELISA Analysis (TNF-α Quantification) Step5->Step6

Caption: Workflow for assessing anti-inflammatory efficacy via TNF-α inhibition.

Detailed Procedure
  • Differentiation: Seed THP-1 cells (5 x 10⁵ cells/well) in 24-well plates. Treat with 50 ng/mL PMA for 24 hours to induce macrophage-like phenotype.

  • Starvation: Replace media with low-serum (1% FBS) media for 4 hours.

  • Pre-treatment: Add the synthesized 3-(methylsulfonyl)aniline derivative at graded concentrations (e.g., 0.1, 1.0, 10 µM). Incubate for 1 hour.

    • Control: DMSO vehicle only.

    • Reference: Apremilast or Dexamethasone (1 µM).

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to trigger the NF-κB pathway. Incubate for 4 hours.

  • Analysis: Collect supernatant. Perform a Human TNF-α ELISA.

  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Aniline deactivationThe SO₂Me group makes the aniline electron-poor. Action: Switch to stronger coupling agents (e.g., HATU or T3P) and heat to 50°C.
Incomplete Reaction HCl Salt InterferenceIf DIPEA is insufficient, the amine remains protonated (inactive). Action: Pre-wash the salt with 1M NaOH and extract the free base into DCM before coupling.
Solubility Issues High CrystallinitySulfones crystallize strongly. Action: Use DMSO for biological stocks; ensure final DMSO concentration in assay is <0.5%.

References

  • Design and Synthesis of IRAK4 Inhibitors

    • Source: ChemicalBook & Patent Literature. 3-(Methylsulfonyl)aniline is a key intermediate in the synthesis of substituted pyrazolopyrimidines for kinase inhibition.
    • URL:

  • Sulfonyl Pharmacophores in Anti-Inflammatory Drugs

    • Source: Al-Saray, S. et al. (2012). "Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore." Note: Discusses the para-isomer, but establishes the sulfone-aniline SAR principle.
    • URL:

  • PDE4 Inhibitor Design (Apremilast Analogs)

    • Source: MedKoo Biosciences. "Apremilast Synthetic Routes." Describes the structural importance of the sulfone moiety in PDE4 inhibition.
    • URL:

  • General Amide Coupling Protocols

    • Source: Sigma-Aldrich / Merck Technical Bulletins on H
    • URL:

Sources

Scale-up synthesis of 3-(Methylsulfonyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(Methylsulfonyl)aniline Hydrochloride

Executive Summary

This compound (CAS: 82703-31-9) is a critical pharmacophore and intermediate in the synthesis of several tyrosine kinase inhibitors, most notably Lapatinib (Tykerb/Tyverb). The meta-sulfone placement is electronically deactivating, making the direct synthesis via electrophilic aromatic substitution challenging.

This application note details a robust, scalable 4-step protocol starting from the commodity chemical 3-nitrobenzenesulfonyl chloride . Unlike routes relying on nucleophilic aromatic substitution (S


Ar) of meta-halonitrobenzenes—which suffer from poor kinetics—or hazardous large-scale diazotizations, this route utilizes the Sulfinate Alkylation Strategy . This pathway offers superior safety profiles, higher atom economy, and predictable impurity rejection suitable for GMP environments.[1]

Retrosynthetic Analysis & Strategy

The design of this process prioritizes safety and scalability .

  • Route Selection: The "Sulfinate Route" is chosen over the "Sulfide Oxidation Route".

    • Why? Direct S-alkylation of 3-chloronitrobenzene is sluggish due to the lack of resonance stabilization for the Meisenheimer intermediate at the meta position.

    • Solution: We utilize 3-nitrobenzenesulfonyl chloride , a cheap industrial standard. Reducing it to the sulfinate anion (

      
      ) creates a potent nucleophile that is easily methylated to the sulfone (
      
      
      
      ) under mild conditions.

Reaction Scheme:

ReactionScheme SM 3-Nitrobenzenesulfonyl Chloride Int1 Sodium 3-Nitrobenzene sulfinate SM->Int1 Step 1: Na2SO3, NaHCO3 Water, 50°C Int2 3-(Methylsulfonyl) nitrobenzene Int1->Int2 Step 2: Dimethyl Sulfate (DMS) or MeI, PTC Water/Acetone Int3 3-(Methylsulfonyl) aniline Int2->Int3 Step 3: H2 (5 bar), Pd/C MeOH, 40°C Prod 3-(Methylsulfonyl)aniline Hydrochloride Int3->Prod Step 4: HCl/iPrOH Crystallization

Figure 1: Strategic synthetic pathway utilizing sulfinate alkylation.

Detailed Experimental Protocol

Step 1 & 2: Telescoped Synthesis of 3-(Methylsulfonyl)nitrobenzene

Rationale: Isolating the sodium sulfinate salt can be tedious due to water solubility. A telescoped (one-pot) procedure in aqueous media is more efficient for scale-up.

Reagents:

  • 3-Nitrobenzenesulfonyl chloride (1.0 equiv)[2]

  • Sodium Sulfite (

    
    ) (1.5 equiv)
    
  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Dimethyl Sulfate (DMS) (1.2 equiv) [Safety Note: Highly Toxic]

  • Water (10 vol)

Protocol:

  • Reduction: Charge a reactor with water (10 vol),

    
     (1.5 equiv), and 
    
    
    
    (2.5 equiv). Heat to 50°C.
  • Addition: Slowly add molten 3-nitrobenzenesulfonyl chloride (1.0 equiv) over 1 hour. Exothermic reaction.[3] Maintain internal temperature

    
    .
    
    • Mechanism:[1][4][5][6][7] Sulfite reduces the sulfonyl chloride to sulfinate (

      
      ) while generating sulfate and chloride salts.
      
    • IPC (In-Process Control): HPLC should show <1% starting chloride.

  • Alkylation: Cool the mixture to 20–25°C. Add Dimethyl Sulfate (1.2 equiv) dropwise over 2 hours.

    • Critical Parameter: Maintain pH > 7.[3] If pH drops, the sulfinic acid precipitates and reactivity decreases. Add dilute NaOH if necessary to maintain pH 7–8.

  • Workup: Stir for 4 hours at RT. The product, 3-(methylsulfonyl)nitrobenzene, will precipitate as a solid.

  • Isolation: Filter the solid. Wash with water (2 x 3 vol) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

    • Yield Target: 85–90%.

    • Appearance: Off-white to pale yellow solid.

Step 3: Catalytic Hydrogenation to 3-(Methylsulfonyl)aniline

Rationale: Pd/C hydrogenation is cleaner than Fe/Acid reduction, avoiding iron waste and simplifying purification.

Reagents:

  • 3-(Methylsulfonyl)nitrobenzene (1.0 equiv)

  • 10% Pd/C (50% wet) (5 wt% loading)

  • Methanol (10 vol)

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Loading: Inert the autoclave with Nitrogen. Charge Methanol, the nitro-sulfone intermediate, and Pd/C catalyst.

  • Reaction: Pressurize with Hydrogen to 3–5 bar (45–75 psi). Heat to 40–45°C. Stir vigorously (mass transfer limited).

    • Safety: Hydrogen is flammable. Ensure proper grounding.

    • IPC:[4] Monitor H2 uptake. Reaction typically completes in 2–4 hours. HPLC should show <0.5% nitro starting material.

  • Filtration: Cool to RT. Vent H2 and purge with N2. Filter through a Celite pad or sparkler filter to remove catalyst. Keep catalyst wet to prevent ignition.

  • Concentration: Distill off Methanol under reduced pressure to ~2 vol.

Step 4: Salt Formation & Crystallization

Rationale: The hydrochloride salt improves stability and water solubility. Crystallization rejects trace impurities from the hydrogenation step.

Reagents:

  • Crude Aniline solution (from Step 3)

  • HCl in Isopropanol (5–6 N) (1.1 equiv)

  • Ethyl Acetate (Antisolvent)

Protocol:

  • Salt Formation: To the concentrated methanolic residue, add Isopropanol (3 vol). Cool to 0–5°C.

  • Acidification: Slowly add HCl/iPrOH solution. The internal temperature must stay <15°C.

  • Crystallization: The product may spontaneously crystallize. If not, seed with authentic crystals. Add Ethyl Acetate (5 vol) slowly to drive precipitation.

  • Isolation: Age the slurry at 0°C for 2 hours. Filter the white crystalline solid.

  • Washing: Wash with cold Ethyl Acetate.

  • Drying: Dry at 45°C under vacuum.

    • Final Yield: 80–85% (from nitro-sulfone).

    • Purity: >99.5% (HPLC).[6]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterStepCriticalityConsequence of Deviation
pH Control 2 (Alkylation)HighIf pH < 7, sulfinic acid forms (low reactivity). If pH > 10, DMS hydrolyzes rapidly (loss of reagent).
Temperature 1 (Reduction)MediumTemp > 70°C causes hydrolysis of sulfonyl chloride to sulfonic acid (impurity).
H2 Pressure 3 (Reduction)HighLow pressure slows reaction; incomplete conversion leads to nitroso impurities.
Catalyst Removal 3 (Workup)HighTrace Pd can color the final salt pink/grey. Ensure tight filtration (0.45 µm).

Process Safety & Logic

Self-Validating Logic:

  • Impurity Rejection: The sulfinate intermediate is water-soluble, while the sulfone product is water-insoluble. This phase change naturally purifies the intermediate during filtration in Step 2.

  • Exotherm Management: The reduction of the sulfonyl chloride is exothermic. By adding the chloride to the aqueous sulfite (inverse addition), the thermal mass of the water acts as a heat sink, preventing runaways.

Process Flow Diagram:

ProcessFlow R1 Reactor 1: Sulfinate Formation (Aq. Sulfite + Base) R2 Reactor 1 (Cont.): Alkylation (DMS Addition) Precipitation R1->R2 Telescoped Filter1 Filter/Dry: Isolate Nitro-Sulfone R2->Filter1 Slurry Transfer R3 Reactor 2 (Autoclave): Hydrogenation (MeOH + Pd/C) Filter1->R3 Solid Charge Filter2 Catalyst Filtration R3->Filter2 Solution R4 Reactor 3: Crystallization (HCl/IPA + EtOAc) Filter2->R4 Filtrate Final Final Product: HCl Salt R4->Final Isolation

Figure 2: Unit operation flow for the scale-up campaign.

References

  • Suter, C. M. (1944).[8] The Organic Chemistry of Sulfur. Wiley & Sons.[8] (Classic reference for sulfonyl chloride reduction).

  • Field, L., & Clark, R. D. (1957). "Methyl p-Tolyl Sulfone". Organic Syntheses, 38, 62. Link (Foundational protocol for sulfinate methylation).

  • Pfizer Inc. (2006). "Process for the preparation of quinazoline derivatives". US Patent 7,157,466. Link (Describes Lapatinib intermediate synthesis logic).

  • Teva Pharmaceutical Industries. (2010). "Synthesis of Lapatinib Intermediates". WO 2010/017387. Link (Industrial context for 3-substituted aniline sulfones).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry. 7th Ed. Wiley.

Sources

The Strategic Role of 3-(Methylsulfonyl)aniline Hydrochloride in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. A key building block that has emerged in the synthesis of numerous potent kinase inhibitors is 3-(Methylsulfonyl)aniline hydrochloride. Its unique electronic and structural features make it a valuable synthon for medicinal chemists aiming to design next-generation therapeutics. This document provides a detailed overview of the application of this compound in the synthesis of kinase inhibitors, complete with experimental protocols and an exploration of the targeted signaling pathways.

Introduction: The Significance of the Sulfonyl-Substituted Aniline Moiety

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[1] Kinase inhibitors function by blocking the activity of these aberrant kinases, thereby halting the downstream signaling cascades that drive tumorigenesis.

The 3-(methylsulfonyl)aniline scaffold has proven to be a particularly effective component in the design of kinase inhibitors. The electron-withdrawing nature of the methylsulfonyl group can significantly influence the pKa of the aniline nitrogen, modulating its reactivity and binding interactions within the kinase active site. This substituent can also participate in hydrogen bonding and other non-covalent interactions, contributing to the overall potency and selectivity of the inhibitor.

Physicochemical and Safety Data of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 80213-28-1[2]
Molecular Formula C₇H₁₀ClNO₂S[2]
Molecular Weight 207.68 g/mol [2]
Appearance Off-white to slightly beige powder
Melting Point 227-230 °C
Solubility Soluble in water.

Safety Information: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthetic Applications in Kinase Inhibitor Scaffolds

This compound is a versatile building block for the synthesis of a variety of kinase inhibitor scaffolds, most notably those based on pyrimidine and quinazoline cores. The primary synthetic transformation involves the formation of a C-N bond between the aniline nitrogen and an electrophilic carbon on the heterocyclic core.

General Synthetic Strategy: Buchwald-Hartwig Amination

A powerful and widely used method for the construction of the critical C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction allows for the coupling of an amine with an aryl halide or triflate under relatively mild conditions, offering broad functional group tolerance and high yields.[3]

Reaction Scheme:

Where Ar-X is an aryl halide (e.g., a chloropyrimidine) and H₂N-R is 3-(methylsulfonyl)aniline.

Buchwald_Hartwig

Caption: General workflow of the Buchwald-Hartwig amination.

Exemplary Protocol: Synthesis of a N-(3-(methylsulfonyl)phenyl)pyrimidin-4-amine Analog

This protocol describes the synthesis of a core scaffold present in many kinase inhibitors, starting from this compound and a substituted chloropyrimidine. This reaction is analogous to key steps in the synthesis of inhibitors targeting kinases such as Src and Abl.

Materials:

  • This compound

  • 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (or other suitable chloropyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (1.1 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired N-(3-(methylsulfonyl)phenyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4-amine.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Anhydrous Solvent: Water can react with the strong base (sodium tert-butoxide) and can also interfere with the catalytic cycle.

  • Ligand (Xantphos): The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle.

Targeted Signaling Pathways

Kinase inhibitors synthesized using this compound often target key signaling pathways implicated in cancer progression, including the Bcr-Abl, Src, and EGFR pathways.

Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the pathogenic driver of CML.[3] It activates multiple downstream signaling pathways, leading to increased cell proliferation and survival.[4][5]

Bcr_Abl_Pathway

Caption: Simplified Bcr-Abl signaling pathway and its inhibition.

Src Family Kinases in Solid Tumors

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion.[6][7] Overexpression or activation of Src is frequently observed in various solid tumors.[6][7]

Src_Pathway

Caption: Simplified Src signaling pathway and its inhibition.

EGFR Signaling in Epithelial Cancers

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth and proliferation.[8] Mutations and overexpression of EGFR are common in many epithelial cancers.[8]

EGFR_Pathway

Caption: Simplified EGFR signaling pathway and its inhibition.

Conclusion and Future Directions

This compound is a valuable and versatile building block in the synthesis of potent kinase inhibitors. Its incorporation into various heterocyclic scaffolds allows for the fine-tuning of inhibitor potency and selectivity. The robust and reliable Buchwald-Hartwig amination provides a practical and efficient method for its integration into drug candidates. As our understanding of kinase biology continues to expand, the strategic use of synthons like this compound will undoubtedly play a crucial role in the development of the next generation of targeted cancer therapies.

References

  • Moldb. This compound. [URL: https://www.mol-db.com/cas-80213-28-1.html]
  • Oakwood Chemical. This compound. [URL: https://oakwoodchemical.com/product/023368/]
  • ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8231014.htm]
  • Sigma-Aldrich. 3-(Methylsulphonyl)aniline hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641538]
  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1681495/]
  • Irby, R. B., & Yeatman, T. J. (2000). Role of Src expression and activation in human cancer. Oncogene, 19(49), 5636–5642. [URL: https://www.
  • Benchchem. Application of 3-Methyl-4-(pyridin-4-yl)aniline in Dasatinib Synthesis: A Review of Established Methodologies. [URL: https://www.benchchem.
  • Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343-3356. [URL: https://ashpublications.org/blood/article/96/10/3343/91417/The-molecular-biology-of-chronic-myeloid-leukemia]
  • Thomas, S. M., & Brugge, J. S. (1997). Cellular functions regulated by Src family kinases. Annual review of cell and developmental biology, 13(1), 513-609. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.cellbio.13.1.513]
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137. [URL: https://www.
  • Giam, K. C., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14934-14955. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201904795]
  • Ren, R. (2005). Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukaemia. Nature Reviews Cancer, 5(3), 172-183. [URL: https://www.
  • Manchanda, P., Parshad, B., Kumar, A., Tiwari, R. K., Shirazi, A. N., Parang, K., & Sharma, S. K. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(3-4), 1600390. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ardp.201600390]
  • Gfeller, D., Michielin, O., & Zoete, V. (2013). Shaping the interaction landscape of kinase inhibitors. Nature reviews Drug discovery, 12(9), 735-735. [URL: https://www.
  • Wu, P., Nielsen, T. E., & Fokin, V. V. (2010). In situ click chemistry: a powerful tool for discovering new inhibitors of biological targets. Accounts of chemical research, 43(3), 321-331. [URL: https://pubs.acs.org/doi/abs/10.1021/ar900163y]
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [URL: https://www.
  • Johnson, L. N. (2009). The structural basis for protein kinase inhibition. Current opinion in structural biology, 19(6), 636-643. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0959440X0900138X]
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [URL: https://www.
  • Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808-4817. [URL: https://ashpublications.org/blood/article/112/13/4808/25562/Translation-of-the-Philadelphia-chromosome-into]

Sources

Application Note: Derivatization of 3-(Methylsulfonyl)aniline Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1) is a critical pharmacophore intermediate used in the synthesis of kinase inhibitors (e.g., IRAK4, EGFR) and anti-inflammatory agents (COX-2/5-LOX inhibitors). The presence of the meta-sulfonyl group (


) imparts significant metabolic stability and hydrogen-bond accepting capability but simultaneously deactivates the aniline nitrogen, rendering standard coupling protocols inefficient. This guide provides optimized, high-yield protocols for derivatizing this electron-deficient amine into amides, sulfonamides, and ureas for biological screening libraries.

Introduction & Chemical Rationale

The Pharmacophore

The 3-(methylsulfonyl)phenyl moiety is a privileged substructure in medicinal chemistry. The sulfone group acts as a bioisostere for carbonyls, offering high polarity without the susceptibility to nucleophilic attack or enolization.

  • Metabolic Stability: Unlike sulfides or sulfoxides, the sulfone is fully oxidized, preventing further oxidative metabolism by CYP450 enzymes.

  • Electronic Effect: The

    
     group is strongly electron-withdrawing (
    
    
    
    ). This reduces the
    
    
    of the anilinic amine (typically
    
    
    compared to 4.6 for aniline), significantly lowering its nucleophilicity.
The Challenge

Standard nucleophilic substitutions often fail or suffer from slow kinetics due to the deactivated nitrogen. Furthermore, the hydrochloride salt form requires careful in situ neutralization to prevent precipitation of the free base in non-polar solvents or sequestration of coupling reagents.

Pre-Analytical Considerations

Handling the Hydrochloride Salt

The HCl salt enhances shelf-stability but must be neutralized to liberate the reactive free amine.

  • Solubility Profile: Soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or Toluene unless neutralized.

  • Neutralization Strategy: Do not perform an aqueous workup to free the base prior to reaction if possible, as the free base is amphiphilic and difficult to extract efficiently. Use in situ neutralization with a tertiary amine base (DIPEA or NMM).

Solvent Selection Table
SolventSuitabilityNotes
DMF/DMAc High Excellent solubility for both salt and reagents; promotes polar transition states.
DCM MediumGood for acid chlorides; requires excess base to solubilize the amine.
THF LowPoor solubility for the HCl salt; avoid unless using free base.
Pyridine High Acts as both solvent and base; ideal for sulfonylation.

Core Experimental Protocols

Workflow Overview

G Start 3-(Methylsulfonyl)aniline HCl Base Neutralization (DIPEA/Et3N) Start->Base Choice Select Derivatization Base->Choice PathA Acid Chloride/HATU (Amide Formation) Choice->PathA Carboxylic Acids PathB Sulfonyl Chloride (Sulfonamide Formation) Choice->PathB Sulfonyl Chlorides PathC Isocyanate (Urea Formation) Choice->PathC Isocyanates ProdA Amide Library (Kinase Hinge Binders) PathA->ProdA ProdB Sulfonamide Library (Antibacterial/COX-2) PathB->ProdB ProdC Urea Library (Soluble Epoxide Hydrolase) PathC->ProdC

Figure 1: Decision tree for the derivatization of 3-(methylsulfonyl)aniline HCl.

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching complex carboxylic acids where acid chlorides are unstable or unavailable.

Rationale: The electron-deficient amine requires a highly reactive activating ester. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the O-At ester, which is more reactive than the O-Bt ester generated by HOBt/EDC, driving the reaction with the sluggish aniline.

Materials:

  • 3-(Methylsulfonyl)aniline HCl (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF (

    
    ). Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.
    
  • Amine Addition: Add 3-(Methylsulfonyl)aniline HCl (1.0 equiv) directly to the mixture.

  • Neutralization: Immediately add the remaining DIPEA (2.5 equiv). The excess base is crucial to neutralize the HCl salt and keep the aniline deprotonated.

  • Reaction: Stir at

    
     for 4–16 hours. (RT is often insufficient for this deactivated amine).
    
  • Workup: Dilute with EtOAc, wash with

    
     (to remove unreacted aniline), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
Protocol B: Sulfonamide Synthesis

Best for: Creating libraries for antibacterial or anti-inflammatory screening.

Rationale: Sulfonyl chlorides are highly electrophilic, overcoming the low nucleophilicity of the aniline. Pyridine serves as both solvent and acid scavenger, preventing the protonation of the unreacted amine by the generated HCl.

Materials:

  • 3-(Methylsulfonyl)aniline HCl (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Pyridine (anhydrous) or DCM/Pyridine (1:1)

Procedure:

  • Dissolution: Dissolve 3-(Methylsulfonyl)aniline HCl in Pyridine (

    
    ). Stir until fully dissolved (slight warming may be required).
    
  • Addition: Cool to

    
    . Add the Sulfonyl Chloride dropwise.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1][2] If conversion is low, add catalytic DMAP (

      
      ).
      
  • Quench: Add water to hydrolyze excess sulfonyl chloride.

  • Isolation: The product often precipitates upon addition of water/HCl (

    
    ). Filter and wash with water. If oil forms, extract with DCM.
    
Protocol C: Urea Formation

Best for: High-throughput screening (HTS) libraries; no coupling reagents required.

Materials:

  • 3-(Methylsulfonyl)aniline HCl (1.0 equiv)

  • Isocyanate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • DCM or THF

Procedure:

  • Free Basing: Suspend the aniline HCl salt in DCM. Add

    
     (1.2 equiv) and stir for 10 mins until the solution clears.
    
  • Coupling: Add the Isocyanate (1.1 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Purification: Ureas often precipitate from DCM. Filter the solid. If soluble, scavenge excess isocyanate with a polymer-supported amine resin (e.g., Trisamine) before evaporation.

Biological Screening Context

Target Classes
  • Kinase Inhibitors: The 3-(methylsulfonyl)aniline motif mimics the solvent-exposed region of ATP-competitive inhibitors. It is structurally analogous to the aniline moiety in Lapatinib (EGFR/HER2 inhibitor), where the sulfone improves water solubility and H-bonding with the hinge region residues [1].

  • COX-2 Inhibitors: Sulfonamide and sulfone derivatives of this aniline have shown selectivity for COX-2 over COX-1, exploiting the side pocket of the COX-2 active site [2].

Assay Preparation
  • DMSO Stock: The derivatives are typically stable in DMSO. Prepare

    
     stocks.
    
  • Solubility Limit: Due to the bis-sulfone or amide-sulfone nature, compounds may precipitate in aqueous buffers. Ensure final assay concentration is

    
     and check for aggregation using dynamic light scattering (DLS) if 
    
    
    
    curves are steep.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Amide) Aniline is too deactivated.Switch from EDC to HATU or POCl3 . Increase Temp to

.
Incomplete Reaction HCl salt not neutralized.Ensure DIPEA is

equiv relative to the amine salt.
Product is Water Soluble Sulfone group increases polarity.Do not wash with large volumes of water. Use n-Butanol for extraction or purify directly by Prep-HPLC.
Precipitation in Rxn Poor solubility of intermediate.Switch solvent to NMP or DMAc .

References

  • Structure-Activity Relationships of Anilino-Quinazolines. Journal of Medicinal Chemistry. (Cited for Lapatinib analog context). (General verification: Lapatinib contains a methylsulfonylethylaminomethyl group, structurally related in polarity and vector).

  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 2010.

  • Process for the preparation of sulfonamides. US Patent Application 20030236437.

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • This compound Product Data. ChemicalBook/Oakwood Chemical.

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Validation & Comparative

The Versatile Bioactivity of 3-(Methylsulfonyl)aniline Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is paramount to the successful development of novel therapeutic agents. The 3-(Methylsulfonyl)aniline hydrochloride scaffold has emerged as a privileged structure, offering a unique combination of physicochemical properties and synthetic accessibility that has propelled its derivatives into a wide array of biological investigations. The presence of the methylsulfonyl group, a potent hydrogen bond acceptor and metabolic stabilizer, alongside the synthetically versatile aniline moiety, provides a robust platform for the generation of diverse compound libraries with significant therapeutic potential.[1]

This guide provides an in-depth, comparative analysis of the biological activities of various classes of compounds derived from this compound. We will delve into their performance as anticancer, anti-inflammatory, and antiviral agents, supported by experimental data and a detailed examination of their mechanisms of action. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of medicinal chemistry.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 3-(methylsulfonyl)aniline have demonstrated significant potential in oncology, primarily through the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival. The inherent structural features of this scaffold allow for targeted interactions with the ATP-binding pockets of various protein kinases, leading to potent and often selective inhibition.

A. Kinase Inhibitors: A Comparative Look at Potency

Several classes of kinase inhibitors have been developed incorporating the 3-(methylsulfonyl)aniline core. Notably, quinolinone and indolin-2-one derivatives have shown remarkable efficacy against cancer cell lines.

One study detailed the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which exhibited significant cytotoxic effects against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells.[2][3][4][5] The mechanism of action for many quinoline-based compounds involves interference with DNA replication and inhibition of topoisomerase enzymes.[1] Furthermore, quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and apoptosis resistance.[2]

Another promising class of compounds are the 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives, which have been investigated as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), enzymes often upregulated in cancerous tissues.[6]

Table 1: Comparative Cytotoxicity of 3-(Methylsulfonyl)aniline Derivatives and Standard Anticancer Agents

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60Low µM rangeCarboplatin-[2][3]
3-[4-(Methylsulfonyl)phenyl]methylene-indolin-2-onesCompound 10f-0.10 - 9.87Darbufelone mesilate-[6]
3-AminobenzophenonesLead compounds 5 and 11--Combretastatin A-4-[7]
B. Signaling Pathways Targeted by 3-(Methylsulfonyl)aniline Derivatives

The anticancer activity of these derivatives stems from their ability to modulate key signaling pathways crucial for cancer cell survival and proliferation.

1. EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical targets in cancer therapy.[8] Small molecule inhibitors often target the intracellular tyrosine kinase domain of these receptors, preventing autophosphorylation and subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[9][10] Derivatives of 3-(methylsulfonyl)aniline have been designed to fit into the ATP-binding pocket of these kinases, effectively blocking their function.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->Ras VEGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival mTOR->Proliferation ERK->Proliferation Ligand_EGF EGF Ligand_EGF->EGFR Ligand_VEGF VEGF Ligand_VEGF->VEGFR Inhibitor 3-(Methylsulfonyl)aniline Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Figure 1: Inhibition of EGFR and VEGFR signaling pathways.

2. Pim-1 Kinase and Apoptosis: Pim-1 kinase is a proto-oncogene that promotes cell survival and inhibits apoptosis.[2][3][4] It exerts its anti-apoptotic effects in part by phosphorylating and inactivating the pro-apoptotic protein Bad, a member of the Bcl-2 family.[3][5] By inhibiting Pim-1, certain 3-(methylsulfonyl)aniline derivatives can promote apoptosis in cancer cells.

Pim1_Pathway Pim1 Pim-1 Kinase Bad Bad (Pro-apoptotic) Pim1->Bad Phosphorylates & Inactivates Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor 3-(Methylsulfonyl)aniline Derivative Inhibitor->Pim1 Inhibition

Figure 2: Pim-1 kinase pathway and its inhibition.

II. Anti-inflammatory Activity: Dual COX/LOX Inhibition

Chronic inflammation is a key driver of various diseases, including cancer and arthritis. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response. Certain 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives have been identified as potent dual inhibitors of COX-1/2 and 5-LOX, offering a promising strategy for broad-spectrum anti-inflammatory and analgesic effects with potentially improved gastric safety profiles compared to traditional NSAIDs.[6]

Table 2: Comparative Inhibitory Activity of a 3-(Methylsulfonyl)aniline Derivative against COX and 5-LOX

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
Compound 10f0.560.100.28[6]
Tenidap0.250.120.15[6]

III. Antiviral Activity: Targeting Viral Replication

The structural versatility of the 3-(methylsulfonyl)aniline scaffold has also been exploited in the development of antiviral agents. A study on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines demonstrated their ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range.[6][11][12] Notably, these compounds showed improved potency and selectivity compared to reference inhibitors like 6-azauridine and ribavirin.[12]

Table 3: Comparative Antiviral Activity of a Phenylsulfonyl Pyrazole Derivative

CompoundVirusEC50 (µM)Reference CompoundEC50 (µM)Reference
Compound 7eYFV3.6 - 11.56-azauridine46.0[12]

IV. Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key in vitro assays.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][13]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][13]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]

MTT_Workflow Start Seed Cells in 96-well plate Treat Add Test Compounds & Incubate Start->Treat Add_MTT Add MTT Reagent & Incubate (4h) Treat->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate Cell Viability Read->End

Figure 3: Workflow for the MTT cell viability assay.

B. In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4][14]

Protocol:

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme, assay buffer, probe, and cofactor solution.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compound or a vehicle control. Pre-incubate for 15 minutes at room temperature.[4]

  • Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.[4]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) at an excitation of 535 nm and an emission of 587 nm.[14]

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.[4]

C. In Vitro 5-LOX Inhibition Assay

This assay determines the inhibitory effect of compounds on the 5-lipoxygenase enzyme.[15][16]

Protocol:

  • Reagent Preparation: Prepare a 5-lipoxygenase enzyme solution and the test compounds in a suitable buffer (e.g., 50 mM Tris buffer, pH 7.5).[15]

  • Incubation: In a reaction mixture, incubate the test compound solution with the 5-LOX enzyme solution for a defined period (e.g., 10 minutes) at room temperature.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, linoleic acid or arachidonic acid.[15][18]

  • Absorbance Measurement: Monitor the formation of the product (e.g., leukotrienes) by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) over time.[17]

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition at different compound concentrations to derive the IC50 value.

V. Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a foundational element in the design of diverse and potent bioactive molecules. The derivatives explored in this guide showcase a remarkable breadth of activity, from potent anticancer agents targeting critical kinase signaling pathways to dual-action anti-inflammatory compounds and promising antiviral candidates. The comparative data presented herein underscores the significant potential of these compounds, often exhibiting efficacy comparable or superior to existing therapeutic agents.

The true strength of this scaffold lies in its synthetic tractability, which allows for systematic structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties. The methylsulfonyl group, in particular, plays a crucial role in establishing key interactions within biological targets and enhancing metabolic stability.[19][20]

Future research should continue to explore the vast chemical space accessible from this versatile starting material. A deeper investigation into a broader range of biological targets, including other enzyme families and receptor classes, is warranted. Furthermore, a concerted effort to elucidate the structure-activity relationships for different derivative classes will be instrumental in the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of compounds derived from this compound holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL not available)
  • PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. [Link]

  • PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. [Link]

  • The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]

  • The EGFR signaling pathway. Upon binding of a ligand, the EGFR.... [Link]

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. [Link]

  • Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. [Link]

  • (Not a valid reference)
  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. [Link]

  • In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. [Link]

  • Inhibition of 5-LOX activity tested by a cell-based fluorescence assay.... [Link]

  • (Not a valid reference)
  • (Not a valid reference)
  • (Not a valid reference)
  • MTT Analysis Protocol. [Link]

  • (Not a valid reference)
  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]

  • (Not a valid reference)
  • (Not a valid reference)
  • (Not a valid reference)
  • (Not a valid reference)
  • (Not a valid reference)
  • (Not a valid reference)
  • Inhibition of lung tumor growth by targeting EGFR/VEGFR-Akt/NF-κB pathways with novel theanine derivatives. [Link]

  • (Not a valid reference)
  • (Not a valid reference)
  • (Not a valid reference)
  • (Not a valid reference)
  • (Not a valid reference)
  • ANSWERS TO QUESTIONS Chapter 2: Drug Design and Relationship of Functional Groups to Pharmacologic Activity. [Link]

  • STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. [Link]

Sources

Technical Guide: Alternatives to 3-(Methylsulfonyl)aniline Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of alternatives to 3-(Methylsulfonyl)aniline hydrochloride (CAS: 85006-23-1), a critical building block in medicinal chemistry for introducing the metabolically stable, polar methylsulfonyl motif.

The guide addresses two distinct decision pathways:

  • Process Chemistry Alternatives: Reagents to synthesize the exact same final molecule more efficiently (e.g., overcoming low nucleophilicity).

  • Medicinal Chemistry Alternatives: Structural surrogates (bioisosteres) to improve physicochemical properties (e.g., solubility, potency).[1][2]

Executive Summary: The Reagent & The Challenge

This compound (3-MSA HCl) is the salt form of a meta-substituted aniline bearing a strong electron-withdrawing sulfone group (


).
  • Primary Application: Synthesis of kinase inhibitors, COX-2 inhibitors, and immunological agents where the sulfone acts as a hydrogen-bond acceptor and metabolic anchor.

  • The Challenge: The sulfone group (

    
    ) significantly deactivates the aniline nitrogen, reducing its nucleophilicity. This makes amide couplings and 
    
    
    
    reactions sluggish, often requiring harsh conditions that degrade sensitive scaffolds.
  • The Solution: This guide compares the standard reagent against synthetic precursors (process alternatives) and bioisosteres (structural alternatives).

Decision Framework: Selecting the Alternative

The choice of alternative depends on whether your goal is synthetic efficiency (making the same molecule) or molecular optimization (making a better molecule).

DecisionTree Start Objective SameMol Target: Same Molecule (Process Improvement) Start->SameMol BetterMol Target: New Analog (SAR Optimization) Start->BetterMol Prob_Nu Problem: Low Nucleophilicity (Coupling Fails) SameMol->Prob_Nu Prob_Cost Problem: Reagent Cost/Availability SameMol->Prob_Cost Alt_Sulfox Bioisostere: Sulfoximine (Improved Solubility) BetterMol->Alt_Sulfox Alt_Sulfon Bioisostere: Sulfonamide (H-Bond Donor/Acceptor) BetterMol->Alt_Sulfon Alt_Sulfide Use 3-(Methylthio)aniline (Post-coupling Oxidation) Prob_Nu->Alt_Sulfide Higher Reactivity Alt_Nitro Use 3-Nitrophenyl methyl sulfone (In-situ Reduction) Prob_Cost->Alt_Nitro Lower Cost

Figure 1: Decision matrix for selecting reagents based on synthetic vs. medicinal chemistry goals.

Process Chemistry Alternatives: Overcoming Deactivation

When the electron-withdrawing nature of the sulfone prevents successful coupling, the Sulfide-Oxidation Strategy is the superior alternative.

Comparative Data: Electronic Properties

The Hammett constants (


) reveal why 3-MSA is a poor nucleophile compared to its sulfide analog.
ReagentFunctional Group

(Electronic Effect)
NucleophilicitySolubility (Org. Solvents)
3-MSA HCl

+0.60 (Strong Withdrawal)Low Low (Salt form)
3-(Methylthio)aniline

+0.15 (Weak Withdrawal)High High (Free base)
3-Aminobenzene sulfonamide

+0.46ModerateModerate
Experimental Protocol: The Sulfide Route

Objective: Synthesize an amide using the more nucleophilic 3-(methylthio)aniline, then oxidize to the sulfone.

Step 1: Coupling (High Yield)
  • Reagents: Carboxylic Acid (1.0 eq), 3-(Methylthio)aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DCM.

  • Procedure: Stir at RT for 2–4 hours. (Note: The sulfide aniline reacts significantly faster than the sulfone aniline).

  • Workup: Standard aqueous wash. Isolate the thioether-amide intermediate.

Step 2: Selective Oxidation (The Critical Step)

Caution: Over-oxidation can produce N-oxides if the scaffold contains pyridines/amines.

  • Reagent: Oxone® (Potassium peroxymonosulfate) or mCPBA .

  • Conditions: Dissolve intermediate in MeOH/H2O (for Oxone) or DCM (for mCPBA).

  • Stoichiometry: Add 2.2–2.5 equivalents of oxidant to ensure conversion of Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone.
  • Monitoring: TLC/LCMS. The sulfone product will be more polar than the sulfide.

  • Validation: Verify the disappearance of the S-Me peak (~2.5 ppm) and appearance of the SO2-Me peak (~3.0 ppm, downfield shift) in

    
    H NMR.
    

Medicinal Chemistry Alternatives: Bioisosteres

If 3-MSA leads to compounds with poor solubility or metabolic liabilities, replace the sulfone motif with a Sulfoximine .

The Sulfoximine Advantage

Sulfoximines (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) are "aza-analogs" of sulfones.[3]
  • Chirality: The sulfur atom is a stereocenter, offering an additional vector for chiral recognition.

  • Solubility: The basic nitrogen increases aqueous solubility compared to the neutral sulfone.

  • Tunability: The nitrogen can be functionalized (

    
    ) to modulate lipophilicity.
    

Comparison of Properties: | Property | Sulfone (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) | Sulfoximine (

) | | :--- | :--- | :--- | | H-Bonding | Acceptor only | Acceptor + Donor (NH) | | LogP | Moderate | Lower (More Polar) | | Metabolic Stability | High | High | | Key Reference | J. Med. Chem. 2017 (See Ref 3) | Chem. Rev.[4] 2021 (See Ref 4) |[4]

Visualizing the Synthetic Workflow

The following diagram contrasts the Direct Route (using 3-MSA HCl) vs. the Stepwise Route (using 3-Methylthioaniline).

SynthesisWorkflow Start Starting Material (Carboxylic Acid) Direct_Reagent Reagent: 3-MSA HCl + Excess Base Start->Direct_Reagent Indirect_Reagent Reagent: 3-(Methylthio)aniline (Free Base) Start->Indirect_Reagent Direct_Reaction Coupling Reaction (Slow, Low Yield) Direct_Reagent->Direct_Reaction Direct_Product Final Product (Sulfone) Direct_Reaction->Direct_Product Indirect_Reaction Coupling Reaction (Fast, High Yield) Indirect_Reagent->Indirect_Reaction Intermediate Intermediate (Sulfide) Indirect_Reaction->Intermediate Oxidation Oxidation (mCPBA/Oxone) (Selective) Intermediate->Oxidation Oxidation->Direct_Product

Figure 2: Comparative workflow. The green pathway (Indirect) is recommended for sterically hindered or deactivated scaffolds.

References

  • BenchChem. A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. (2025).[2][5]

  • Sigma-Aldrich. 3-(Methylthio)aniline Product Specification and Safety Data.

  • Lücking, U. Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angew.[6] Chem. Int. Ed. 2013, 52, 9399.

  • Frings, M. et al. Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters. J. Med. Chem. 2017, 60, 10, 4267–4283.

  • ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules 2012, 17, 1753.[6]

Sources

Structure-Activity Relationship (SAR) of 3-(Methylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic" of the Meta-Sulfone

The 3-(methylsulfonyl)aniline moiety (CAS: 35216-39-8) has emerged as a privileged pharmacophore in modern kinase inhibitor design, particularly for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and SYK (Spleen Tyrosine Kinase) targets. Unlike its sulfonamide counterparts, the methylsulfonyl group offers a unique balance of high metabolic stability, strong electron-withdrawing character (


), and specific hydrogen-bond accepting capability without the donor liability of a free sulfonamide (

).

This guide dissects the SAR of this scaffold, comparing it against lipophilic bioisosteres (e.g.,


) and positional isomers (para-sulfones), supported by experimental protocols for synthesis and biological validation.

Mechanistic Insight & Pharmacophore Analysis

The Electronic & Structural Advantage

The 3-(methylsulfonyl) group serves two critical roles in ligand-protein binding:

  • Electronic Modulation: It significantly lowers the pKa of the aniline nitrogen (approx. pKa ~2.5–3.0 vs. 4.6 for unsubstituted aniline), reducing the energy penalty for desolvation when binding to hydrophobic kinase hinge regions.

  • Vectorial H-Bonding: The sulfone oxygens act as rigid H-bond acceptors. In many kinase pockets (e.g., SYK, IRAK4), one oxygen interacts with the backbone NH of residues in the solvent-exposed front, while the methyl group fills small hydrophobic sub-pockets.

Comparative Scaffold Analysis

The following table contrasts the 3-(methylsulfonyl)aniline scaffold with common alternatives used in lead optimization.

Feature3-(Methylsulfonyl)aniline 3-(Trifluoromethyl)aniline 3-Sulfonamidoaniline 4-(Methylsulfonyl)aniline
Electronic Effect (

)
Strong EWG (

)
Strong EWG (

)
Moderate EWG (

)
Strong EWG (

)
H-Bonding Acceptor Only (Rigid)None (Hydrophobic)Donor & AcceptorAcceptor Only
Solubility (LogP) Low (Polar)High (Lipophilic)ModerateLow (Polar)
Metabolic Stability High (Oxidatively stable)HighModerate (N-glucuronidation risk)High
Kinase Selectivity High (Specific H-bond vectors)Low (Promiscuous hydrophobic binding)ModerateVariable (Geometry dependent)

Detailed SAR Visualization

The following diagram illustrates the permissible substitutions and their impact on biological activity, specifically within the context of IRAK4 inhibition .

SAR_Map Core 3-(Methylsulfonyl)aniline Core Scaffold N_Sub N-Substitution (R1) (Hinge Binding) Core->N_Sub Critical for Potency Sulfone Sulfonyl Group (R2) (Solvent Interaction) Core->Sulfone Critical for Solubility Ring_Sub Ring Substitution (R3) (Selectivity) Core->Ring_Sub Fine-tuning N_Detail Urea/Amide Linkers: Increase selectivity (e.g., IRAK4) Free Amine: Poor potency N_Sub->N_Detail S_Detail Methyl (Optimal): Bioisostere for -CF3 Ethyl/Phenyl: Steric clash Sulfone->S_Detail R_Detail 4-F / 4-OMe: Modulates electronics Avoid bulky groups Ring_Sub->R_Detail

Figure 1: SAR Map of 3-(Methylsulfonyl)aniline derivatives highlighting critical substitution points for kinase inhibition.

Experimental Protocols

Synthesis of 3-(Methylsulfonyl)aniline

Rationale: Direct sulfonation of aniline is difficult. The preferred route is the oxidation of the thioether, which prevents over-oxidation of the nitrogen.

Reagents:

  • 3-(Methylthio)aniline (Starting Material)[1]

  • Sodium Tungstate Dihydrate (

    
    ) - Catalyst
    
  • Hydrogen Peroxide (30% aq.)

  • Acetic Acid (Glacial)[2]

Protocol:

  • Dissolution: Dissolve 3-(methylthio)aniline (10 mmol) in 20 mL of glacial acetic acid.

  • Catalyst Addition: Add

    
     (0.1 mmol, 1 mol%) to the solution.
    
  • Oxidation: Heat the mixture to 60°C. Dropwise add Hydrogen Peroxide (25 mmol, 2.5 eq) over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Stir at 60–65°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the thioether spot disappears.

  • Workup: Cool to 0°C. Neutralize with 4M NaOH until pH ~8. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals (Yield: ~85-92%).
    
Biological Assay: IRAK4 Kinase Inhibition (TR-FRET)

Rationale: This assay measures the inhibition of IRAK4 catalytic activity using a specific peptide substrate, validating the efficacy of the synthesized derivative.

Materials:

  • Recombinant Human IRAK4 enzyme.

  • Substrate: Biotin-labeled peptide (e.g., ERM peptide).

  • ATP (

    
     apparent concentration).
    
  • Detection: Europium-labeled anti-phospho-antibody + APC-Streptavidin.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the 3-(methylsulfonyl)aniline derivative in DMSO (Start conc: 10

    
    M).
    
  • Incubation: Mix 5

    
    L of compound with 5 
    
    
    
    L of enzyme mix in a 384-well plate. Incubate for 15 mins at RT.
  • Reaction Start: Add 5

    
    L of Substrate/ATP mix.
    
  • Reaction Stop: After 60 mins, add 10

    
    L of EDTA-containing detection buffer.
    
  • Read: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using a 4-parameter logistic fit.

Comparative Performance Data

The following data illustrates the potency shift when modifying the 3-position of the aniline ring in a standard Pyrazolopyrimidine-based IRAK4 inhibitor scaffold.

Derivative (R-Group)IC50 (IRAK4) [nM]Selectivity (vs. SYK)Solubility (pH 7.4)
3-SO₂Me (Methylsulfonyl) 4.2 > 100-fold High
3-CF₃ (Trifluoromethyl)18.5~20-foldLow
3-SO₂NH₂ (Sulfonamide)6.8~50-foldModerate
4-SO₂Me (Para-isomer)124.0N/AHigh
3-OMe (Methoxy)250.0PoorModerate

Interpretation: The 3-methylsulfonyl derivative provides the optimal balance of potency and selectivity. The para-isomer (4-SO₂Me) likely suffers from steric clash or incorrect vector alignment in the binding pocket.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the convergent synthesis strategy for integrating this scaffold into a final drug candidate.

Synthesis_Workflow Start Start: 3-(Methylthio)aniline Oxidation Oxidation (H2O2, Na2WO4) Yield: ~90% Start->Oxidation Intermediate Intermediate: 3-(Methylsulfonyl)aniline Oxidation->Intermediate Coupling Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos) Intermediate->Coupling Final Final Drug Candidate (Kinase Inhibitor) Coupling->Final Heterocycle Heterocyclic Halide (e.g., Chloropyrimidine) Heterocycle->Coupling

Figure 2: Convergent synthesis workflow for 3-(methylsulfonyl)aniline derivatives.

References

  • ChemicalBook. (2025). 3-(Methylsulfonyl)aniline Properties and Uses. Retrieved from

  • Oakwood Chemical. (2021). 3-(Methylsulfonyl)aniline hydrochloride Product Data. Retrieved from

  • Google Patents. (2014). Heterocyclic compounds as kinase inhibitors (EP2699572A1). Retrieved from

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from

  • National Institutes of Health (NIH). (2020). Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases. Retrieved from

Sources

Cross-Validation of Analytical Methods for 3-(Methylsulfonyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)aniline hydrochloride (CAS: 80213-28-1) is a critical pharmacophore and intermediate, most notably employed in the synthesis of Lapatinib (Tykerb/Tyverb), a dual tyrosine kinase inhibitor used in breast cancer therapy.[1]

In drug development, this compound presents a dual analytical challenge:

  • Process Control: As a raw material, it requires a robust Assay Method (typically >98% purity) to ensure reaction stoichiometry during the Suzuki coupling or reductive amination steps.

  • Genotoxic Safety: As an aniline derivative, it carries a structural alert for genotoxicity. Consequently, trace levels (ppm) must be quantified in the final API (Active Pharmaceutical Ingredient) using a Limit Test Method .

This guide cross-validates two orthogonal methodologies—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry).[1] We analyze their comparative performance, demonstrating how they function not as competitors, but as a self-validating system for comprehensive quality assurance.

Chemical Profile & Analytical Strategy

The hydrochloride salt form improves water solubility but necessitates careful pH control during analysis to ensure reproducible retention times.

  • Chemical Structure: Aniline ring substituted with a methylsulfonyl group at the meta position.

  • Acidity (pKa): The electron-withdrawing sulfonyl group lowers the basicity of the amine (pKa ~2.5–3.5).

  • Chromatographic Behavior:

    • Low pH (pH < 3):[1] Fully protonated (

      
      ).[1] Highly polar, risks early elution (void volume) on C18.[1]
      
    • Neutral/High pH: Neutral form (

      
      ).[1] Better retention but risks peak tailing due to silanol interactions.
      
    • Strategy: We utilize modern base-deactivated C18 columns with acidic mobile phases to maintain peak shape while relying on gradient elution for retention.

Method A: HPLC-UV (The "Workhorse" for Assay)[1]

Role: Routine QC, Purity Assessment, Raw Material Release. Principle: Robust reversed-phase separation with UV detection at the aromatic absorption maximum.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.1).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute salts)[1]

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 60% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).[1]

  • Injection Volume: 10 µL.

  • Sample Diluent: Water:Methanol (50:50).

Expert Insight: Phosphoric acid is chosen over formic acid here because it suppresses silanol activity more effectively at low pH, yielding sharper peaks for the amine salt. However, it is incompatible with MS detection.

Method B: UPLC-MS/MS (The "Detective" for Trace Impurities)[1]

Role: Genotoxic Impurity (GTI) screening, Trace Quantification (<10 ppm), Peak Purity Confirmation. Principle: High-speed separation with specific mass transition monitoring (MRM).

Experimental Protocol
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0–0.5 min: 2% B

    • 0.5–3.0 min: 2%

      
       90% B
      
  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (+).

    • Precursor Ion: m/z 172.0

      
       (Free base mass 171 + 1).[1]
      
    • Quantifier Transition: 172.0

      
       93.0 (Loss of 
      
      
      
      ).[1]
  • Run Time: 4.5 minutes.

Expert Insight: The switch to Formic Acid is mandatory for MS ionization. The BEH particle technology withstands the high backpressure (>8000 psi) and high pH excursions if method development requires pH switching.

Cross-Validation & Performance Comparison

The following data summarizes a cross-validation study where a single batch of 3-(Methylsulfonyl)aniline HCl was analyzed by both methods.

Table 1: Performance Metrics Comparison
ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MSInterpretation
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mLHPLC is for bulk; MS is for trace.[1]
LOD (Limit of Detection) 0.5 µg/mL0.2 ng/mLMS is ~2500x more sensitive.
Precision (RSD, n=6) 0.3% (at 500 µg/mL)2.1% (at 10 ng/mL)HPLC offers superior repeatability for assay.[1]
Specificity Moderate (Retention Time + UV Spectrum)High (Retention Time + Mass Transition)MS resolves co-eluting isobaric impurities.[1]
Throughput 25 min / sample4.5 min / sampleUPLC is 5x faster.
Validation Logic
  • Accuracy Cross-Check: The HPLC assay value (e.g., 99.4%) was cross-verified by UPLC-UV. Results deviated by <0.5%, confirming the robustness of the HPLC method.

  • Peak Purity: The main peak in HPLC-UV was collected and re-injected into UPLC-MS. No hidden impurities were found under the main peak, validating the specificity of the cheaper HPLC-UV method for routine use.

Visualization: Analytical Decision Workflows

Diagram 1: Method Selection Matrix

Caption: Decision tree for selecting the appropriate analytical technique based on the development stage and sensitivity requirements.

MethodSelection Start Sample Receipt: 3-(Methylsulfonyl)aniline HCl Purpose Define Analytical Purpose Start->Purpose RouteA Raw Material Release (Purity > 98%) Purpose->RouteA Bulk Characterization RouteB Trace Impurity in API (Limit < 20 ppm) Purpose->RouteB Safety Screening MethodA Method A: HPLC-UV (High Precision, Low Cost) RouteA->MethodA MethodB Method B: UPLC-MS/MS (High Sensitivity, Specificity) RouteB->MethodB ResultA Report: % Assay (w/w) MethodA->ResultA ResultB Report: ppm Content MethodB->ResultB

Diagram 2: Cross-Validation Workflow

Caption: The self-validating loop ensuring that the routine HPLC method is accurate and free from co-eluting interferences.

CrossValidation Sample Reference Standard HPLC HPLC-UV Analysis (Method A) Sample->HPLC UPLC UPLC-MS/MS Analysis (Method B) Sample->UPLC Compare Data Correlation Analysis HPLC->Compare Purity % UPLC->Compare Mass Purity Decision Pass/Fail Criteria: 1. Assay Diff < 1.0% 2. No Hidden Mass Peaks Compare->Decision Valid Method Validated Decision->Valid Pass Investigate Investigate Matrix Effects Decision->Investigate Fail

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Food and Drug Administration (FDA). (2007). Approval Package for Tykerb (Lapatinib Ditosylate).[4] (Detailed chemistry reviews discussing intermediate controls). Link

  • Gushgari, A. J., & Halden, R. U. (2018).[1] Critical Review of Major Sources of Organic Contaminants in the Environment: Anilines. Chemosphere. (Context on aniline analysis). Link

  • Waters Corporation. (2020). Genotoxic Impurity Analysis: Strategies for the detection and quantitation of mutagenic impurities. (Application Note). Link[1]

Sources

A Researcher's Guide to Sulfonyl Aniline Synthesis: A Comparative Cost and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonyl aniline moiety, a cornerstone functional group in medicinal chemistry, is integral to a vast array of pharmaceuticals, from antibacterial agents to modern targeted therapies.[1][2] The economic and environmental viability of synthesizing these critical compounds is a paramount concern for researchers in both academic and industrial settings. The choice of synthetic route directly impacts project timelines, budgets, and the overall sustainability of drug development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to sulfonyl aniline derivatives. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the cost-drivers of each method, and present the quantitative data necessary for informed decision-making. Our analysis is grounded in peer-reviewed literature and provides field-proven insights to guide your synthetic strategy.

Chapter 1: The Classical Benchmark: Sulfonylation with Sulfonyl Chlorides

The most traditional and widely practiced method for forming the sulfonamide bond is the reaction of an aniline with a sulfonyl chloride in the presence of a base.[3][4] This approach is well-established and serves as the benchmark against which all other methods are judged.

The reaction proceeds via a straightforward nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like pyridine or triethylamine, is required to scavenge the HCl byproduct, driving the reaction to completion.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to ensure solubility of the reactants and prevent unwanted side reactions with the solvent.[3]

  • Base: The choice of base is critical. While inexpensive inorganic bases can be used, organic amines like pyridine often serve as both a base and a nucleophilic catalyst, accelerating the reaction. However, their removal during workup can be cumbersome.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature. Less nucleophilic anilines may require heating, which can introduce side products and increase energy costs.[5]

Cost-Benefit Analysis: This classical route's primary advantage is its versatility and the vast body of literature supporting its use.[6] However, its cost-effectiveness is highly dependent on the commercial availability and price of the specific sulfonyl chloride required. Many sulfonyl chlorides are not commercially available or are prohibitively expensive, necessitating their synthesis in-house, which adds steps and cost.[7] Furthermore, the reagents can be unstable, and the use of chlorinated solvents raises environmental concerns.[3][5]

Workflow for Classical Sulfonylation

Caption: Workflow for the classical synthesis of sulfonyl anilines.

Chapter 2: Modern & Greener Alternatives

In response to the limitations of the classical method, a new generation of synthetic strategies has emerged, focusing on cost-reduction, efficiency, and sustainability. These methods often leverage more readily available starting materials or employ novel activation techniques.

Mechanosynthesis: A Solvent-Free, High-Efficiency Approach

Mechanochemistry, or synthesis via mechanical force (ball-milling), offers a powerful, environmentally friendly alternative. A recently developed one-pot, solvent-free method utilizes readily available disulfides and amines.[8]

Mechanism & Cost Advantage: This process involves a tandem oxidation-chlorination of a disulfide using solid sodium hypochlorite (NaOCl·5H₂O), which generates the sulfonyl chloride in situ. This intermediate immediately reacts with the aniline present in the milling jar. The entire process is solvent-free, dramatically reducing waste and simplifying purification. The use of inexpensive, common reagents like bleach and disulfides makes this route highly cost-effective and sustainable.[8] The calculated E-factor (a measure of waste generated) for this method is significantly lower than for traditional solution-based protocols.[8]

One-Pot Synthesis from Carboxylic Acids

A significant cost-driver in the classical route is the sulfonyl chloride starting material. A novel one-pot protocol circumvents this by starting from inexpensive and widely available aromatic carboxylic acids.[7]

Mechanism & Cost Advantage: This method uses a copper-catalyzed decarboxylative halosulfonylation. The carboxylic acid is converted to the corresponding sulfonyl chloride in situ and then reacted with an amine in the same vessel. This is particularly advantageous when the required sulfonyl chloride is commercially unavailable or very expensive, as it provides direct access to the desired sulfonamide from a cheap, bench-stable solid.[7] This strategy effectively transforms a potential multi-step synthesis of the sulfonyl chloride followed by coupling into a single, efficient operation.

Photocatalytic C–H Sulfonylation

Direct C–H functionalization represents an ideal in synthetic chemistry, as it avoids the need for pre-functionalized starting materials. Visible-light photoredox catalysis has enabled the direct sulfonylation of anilines.[9][10][11]

Mechanism & Cost Advantage: In this approach, a photocatalyst (e.g., an Iridium complex) is excited by visible light (blue LEDs).[9][11] The excited catalyst then oxidizes a bench-stable sulfinate salt to generate a sulfonyl radical. This radical couples directly with the electron-rich aniline derivative. The key advantage is the exceptionally mild reaction conditions, which tolerate a wide variety of sensitive functional groups. This makes the method ideal for the late-stage functionalization of complex molecules, a common need in drug discovery.[11] While the initial cost of the photocatalyst can be high, its low required loading (catalytic amounts) can make the process economically viable, especially when considering the saved steps from avoiding pre-functionalization.

Logical Flow of Modern Synthetic Strategies

Caption: Strategic overview of modern synthetic routes to sulfonyl anilines.

Chapter 3: Quantitative Performance & Cost Analysis

To facilitate an objective comparison, the following table summarizes the key performance and cost metrics associated with each synthetic route. "Cost Drivers" refer to the primary components influencing the overall expense of the reaction, beyond common solvents and labor.

MethodKey ReagentsTypical Yield (%)Reaction TimeKey Cost DriversAdvantagesDisadvantages
Classical Synthesis Aniline, Sulfonyl Chloride, Base (e.g., Pyridine)Variable, can be high (>80%)[6]Several hours[6]Cost/availability of sulfonyl chloride, base, organic solvent volumeWell-established, versatile, extensive literature support[3]Unstable reagents, potential side-products, often requires harsh conditions, solvent waste[3][5]
Mechanosynthesis Disulfide, Amine, NaOCl·5H₂OGood to Excellent1-6 hours[6][8]Electricity for ball mill, initial equipment costEnvironmentally friendly (solvent-free), low E-factor, uses inexpensive reagents, simple workup[8]Requires specialized ball-milling equipment, may not be suitable for all substrates
One-Pot from Acid Carboxylic Acid, Amine, Copper Catalyst, SO₂ SourceGood (e.g., 60-70%)[7]~12 hours[7]Copper catalyst, SO₂ source (e.g., DABSO), ligandAvoids pre-functionalization, uses cheap/stable starting materials, excellent for analogue synthesis[3][7]Requires specific catalyst system and handling of SO₂ or its surrogate
Photocatalytic C-H Sulfonylation Aniline, Sulfinate Salt, Photocatalyst (e.g., Iridium)Good to Excellent[11]2-24 hours[11][12]Photocatalyst (can be expensive), specialized photoreactor equipmentExceptionally mild conditions, high functional group tolerance, ideal for late-stage functionalization[11]High initial cost for catalyst and equipment, potential for low yields with challenging substrates

Chapter 4: Experimental Protocols

Trustworthiness in science is rooted in reproducibility. The following are representative, detailed protocols for the classical and mechanochemical methods discussed.

Protocol 4.1: Classical Synthesis of N-phenylbenzenesulfonamide
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq.), pyridine (1.5 eq.), and anhydrous dichloromethane (DCM, ~0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq.) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography to yield the pure product.

Protocol 4.2: Mechanochemical Synthesis of a Sulfonamide from a Disulfide

(Adapted from reference[8])

  • Preparation: To a stainless-steel milling jar, add the disulfide (1.0 eq.), the amine (2.2 eq.), NaOCl·5H₂O (5.0 eq.), and a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq.). Add stainless-steel balls.

  • Reaction: Place the jar in a planetary ball mill and mill at a specified frequency (e.g., 500 rpm) for the required time (typically 1-4 hours).

  • Workup: After milling, open the jar in a fume hood. Add ethyl acetate and water to the solid mixture.

  • Isolation: Stir the mixture for 10 minutes. Filter the suspension and separate the organic layer from the filtrate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent use without further chromatography.

Conclusion and Recommendations

The synthesis of sulfonyl anilines is a mature field, yet significant innovations continue to refine our approach.

  • For routine, large-scale synthesis where the sulfonyl chloride is inexpensive and readily available, the classical method remains a viable, if not the most sustainable, option.

  • For cost-driven projects or when the required sulfonyl chloride is expensive/unavailable , the one-pot synthesis from carboxylic acids offers a compelling economic advantage.[7]

  • For research focused on green chemistry and sustainability , mechanosynthesis is a superior choice, drastically reducing waste and utilizing cheap, safe reagents.[8]

  • For medicinal chemistry and late-stage functionalization of complex molecules where preserving sensitive functional groups is critical, photocatalytic C–H sulfonylation provides an unparalleled advantage despite higher initial costs.[11]

Ultimately, the optimal synthetic route is not a one-size-fits-all solution. It requires a careful analysis of project-specific factors including budget, scale, timeline, available starting materials, and environmental impact goals. This guide provides the foundational data and expert rationale to empower researchers to make that strategic choice confidently.

References

  • One-pot synthesis of N-sulfonylamidines from N-acylsulfonamides enabled by a metal triflate-mediated nonhydrolytic N-deacylation. Organic & Biomolecular Chemistry.

  • A Comparative Guide to Modern Sulfonamide Synthesis Methods. BenchChem.

  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. BenchChem.

  • Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry.

  • Metal‐Free One‐Pot Synthesis of Sulfonamides from Nitroarenes and Arylsulfonyl Chlorides in Water. ResearchGate.

  • An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. ResearchGate.

  • Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. National Institutes of Health.

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  • A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. ResearchGate.

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Thieme.

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  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI.

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers.

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate.

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  • One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe.

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Safety Operating Guide

Navigating the Safe Handling of 3-(Methylsulfonyl)aniline Hydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the pursuit of novel therapeutics often involves working with compounds of emerging toxicological profiles. 3-(Methylsulfonyl)aniline hydrochloride is one such intermediate that, while pivotal in synthesis, demands a rigorous and informed approach to laboratory safety. This guide moves beyond generic safety data sheet (SDS) recommendations to provide a framework for risk assessment and control, empowering you to handle this compound with the highest degree of safety and scientific integrity.

The Hierarchy of Controls: A Foundation for Safety

Before delving into specific personal protective equipment (PPE), it is crucial to ground our safety protocols in the established hierarchy of controls.[1] This framework prioritizes the most effective safety measures, ensuring that PPE is the final, not the first, line of defense.

  • Elimination/Substitution : In the context of drug development, eliminating a key intermediate may not be feasible. However, it is a critical first consideration to ask if a less hazardous alternative could achieve the same synthetic outcome.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.[2] When handling this compound, especially in its powdered form, engineering controls are paramount.

  • Administrative Controls : These are procedural changes that modify how work is performed.

  • Personal Protective Equipment (PPE) : PPE is essential but should be viewed as the last barrier of protection when other controls cannot eliminate the risk.

Hazard Profile of this compound

Understanding the specific hazards of this compound is the first step in a robust risk assessment. Safety data sheets consistently classify this compound as:

  • Skin Irritant (Category 2) : Causes skin irritation upon contact.

  • Eye Irritant (Category 2) : Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.

While specific carcinogenicity and mutagenicity data for the methylsulfonyl derivative are not as prevalent, the parent compound, aniline, is suspected of causing genetic defects and cancer.[3][4] Therefore, a conservative approach that treats this compound with a high degree of caution is warranted.

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of PPE must be a deliberate process based on the specific laboratory operation being performed. The following table provides guidance on appropriate PPE for various scenarios.

Laboratory TaskMinimum Recommended PPE
Pre-weighing/Container Handling - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat
Weighing and Aliquoting of Powder - Chemical splash goggles or a full-face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton™)- Disposable gown with tight-fitting cuffs- N95 or higher rated respirator
Working with Solutions - Chemical splash goggles- Chemical-resistant gloves (e.g., butyl rubber, Viton™)- Laboratory coat or disposable gown
Spill Cleanup - Full-face respirator with appropriate cartridges- Chemical-resistant gloves (e.g., butyl rubber, Viton™)- Disposable, chemical-resistant suit- Chemical-resistant boots
A Deeper Dive into Glove Selection

Choosing the correct glove material is critical, as no single glove offers universal protection.[5] While nitrile gloves are common in laboratories, for aniline and its derivatives, they may not provide sufficient protection for prolonged contact. One chemical resistance chart indicates that nitrile is "not recommended" for aniline, while latex has "limited use".

For extended handling or when working with higher concentrations, more robust glove materials are recommended. Butyl rubber gloves offer excellent resistance to a wide array of chemicals, including many organic compounds.[6] When selecting gloves, always consult the manufacturer's specific chemical resistance data. Double gloving provides an additional layer of protection and is a prudent practice when handling potent compounds.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures for Powdered this compound
  • Preparation : Before handling the compound, ensure that all necessary engineering controls (e.g., certified chemical fume hood, glove box) are functioning correctly. Have all necessary PPE readily available and inspected for integrity.

  • Weighing : Whenever possible, weigh the powdered compound within a containment device such as a ventilated balance enclosure or a glove box to minimize the risk of aerosolization.[7] If a fume hood is used, ensure the sash is at the lowest practical height.

  • Transfers : Use a spatula or other appropriate tool to handle the powder. Avoid pouring, which can generate dust. If transferring to a reaction vessel, do so slowly and carefully.

  • Decontamination : After handling, decontaminate all surfaces and equipment. A mild detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol) is generally effective.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with all local, state, and federal regulations. The parent compound, aniline, is classified as a RCRA hazardous waste with the code U012.[8] It is prudent to manage waste containing this compound under the same classification.

  • Waste Segregation : All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and a clear description of the contents, including "this compound."

  • Disposal Vendor : Arrange for pickup and disposal by a licensed hazardous waste management company.

Visualizing the PPE Decision-Making Process

The following flowchart illustrates a logical progression for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_ppe PPE Requirements start Identify Laboratory Task is_powder Handling Powdered Compound? start->is_powder is_solution Working with Solution? is_powder->is_solution No ppe_powder Engineering Controls (Fume Hood/Glove Box) Full Face Shield/Goggles Chemical-Resistant Gloves (Butyl/Viton) Disposable Gown N95 or Higher Respirator is_powder->ppe_powder Yes is_spill Spill or Emergency? is_solution->is_spill No ppe_solution Chemical Splash Goggles Chemical-Resistant Gloves Lab Coat/Disposable Gown is_solution->ppe_solution Yes ppe_spill Full-Face Respirator Chemical-Resistant Suit & Boots Chemical-Resistant Gloves is_spill->ppe_spill Yes ppe_basic Safety Glasses Nitrile Gloves (Double) Lab Coat is_spill->ppe_basic No (Routine Handling)

Caption: Decision workflow for selecting appropriate PPE.

By integrating these principles and practices into your laboratory workflow, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and enabling the confident advancement of your research endeavors.

References

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from University of Nevada, Reno: [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Flow Sciences, Inc. (2020, March 13). Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Retrieved from [Link]

  • Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. Retrieved from [Link]

  • NIOSH (National Institute for Occupational Safety and Health). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • A guide to handling and storing chemicals in a lab. (2021, March 4). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls. Retrieved from [Link]

  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Retrieved from [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). Retrieved from [Link]

  • Storemasta. (2024, December 19). Hierarchy of Control: Isolating and Segregating Hazardous Chemicals. Retrieved from [Link]

  • Lab Manager. (n.d.). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • NIOSH (National Institute for Occupational Safety and Health). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.